3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methyl-1-propylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2S/c1-3-4-10-5-7(6(2)9-10)13(8,11)12/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMMJWSVCOHMGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599117 | |
| Record name | 3-Methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006453-67-3 | |
| Record name | 3-Methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of a feasible synthetic pathway for 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride. The synthesis is presented as a two-step process, commencing with the formation of the pyrazole core, followed by chlorosulfonation. The experimental protocols detailed herein are based on established and analogous chemical transformations for similar molecular scaffolds, providing a robust framework for laboratory implementation.
Synthetic Pathway Overview
The synthesis of this compound is proposed to proceed via a two-step sequence:
-
Step 1: Synthesis of 1-propyl-3-methyl-1H-pyrazole. This initial step involves the condensation reaction of pentane-2,4-dione with propylhydrazine to form the pyrazole ring.
-
Step 2: Chlorosulfonation of 1-propyl-3-methyl-1H-pyrazole. The pyrazole intermediate is then subjected to chlorosulfonation to introduce the sulfonyl chloride group at the 4-position of the pyrazole ring.
Caption: Proposed two-step synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1-propyl-3-methyl-1H-pyrazole
This procedure is based on the well-established Knorr pyrazole synthesis, analogous to the reaction of pentane-2,4-dione with other alkyl hydrazines.
Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pentane-2,4-dione (1.0 eq) and a suitable solvent such as ethanol or methanol.
-
Cool the mixture in an ice bath.
-
Slowly add propylhydrazine (1.0 eq) dropwise to the stirred solution. The reaction is often exothermic.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-propyl-3-methyl-1H-pyrazole.
Step 2: Chlorosulfonation of 1-propyl-3-methyl-1H-pyrazole
This protocol is adapted from general procedures for the chlorosulfonation of aromatic and heteroaromatic compounds.
Methodology:
-
In a fume hood, add 1-propyl-3-methyl-1H-pyrazole (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Gently heat the mixture to 50-60 °C and maintain for 2-4 hours, or until the reaction is complete as indicated by TLC or HPLC analysis.
-
Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. This step should be performed with extreme caution as the quenching of chlorosulfonic acid is highly exothermic.
-
The precipitated solid product is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
The crude this compound can be dried under vacuum. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system.
Quantitative Data for Analogous Reactions
| Step | Analogous Reaction | Starting Materials | Product | Yield (%) | Reference |
| 1 | Synthesis of 3,5-dimethyl-1H-pyrazole | Pentane-2,4-dione, Hydrazine hydrate | 3,5-dimethyl-1H-pyrazole | 95 | [1] |
| 2 | Sulfonylation of 3,5-dimethyl-1H-pyrazole | 3,5-dimethyl-1H-pyrazole, Chlorosulfonic acid, Thionyl chloride | 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | 90 | [1] |
Visualization of the Experimental Workflow
The following diagram illustrates the general laboratory workflow for the synthesis of this compound.
Caption: General laboratory workflow for the two-step synthesis.
Disclaimer: The experimental protocols provided are based on analogous chemical reactions and should be adapted and optimized for specific laboratory conditions. All procedures should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
References
An In-depth Technical Guide on 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride. While experimental data for this specific compound is limited in publicly available literature, this document extrapolates from established methodologies for structurally similar pyrazole sulfonyl chlorides to present a robust framework for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and a logical workflow for the utilization of this versatile chemical scaffold.
Physicochemical Properties
Quantitative experimental data for this compound is not extensively documented. The following table summarizes its basic molecular properties.
| Property | Value | Source |
| CAS Number | 1006453-67-3 | [1][2] |
| Molecular Formula | C₇H₁₁ClN₂O₂S | [1] |
| Molecular Weight | 222.69 g/mol | [1] |
| Physical Form | Expected to be a solid | Inferred from similar compounds[3] |
| Solubility | Expected to be soluble in organic solvents like chloroform and dichloromethane | Inferred from synthetic protocols[3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be logically approached in a two-step sequence: first, the synthesis of the pyrazole precursor, 3-methyl-1-propyl-1H-pyrazole, followed by its sulfonylation to yield the target compound. The following protocols are based on established and reliable methods for analogous pyrazole derivatives.[3]
Synthesis of 3-methyl-1-propyl-1H-pyrazole
This procedure is adapted from the general synthesis of N-alkylated pyrazoles.
Materials:
-
Propylhydrazine
-
Pentane-2,4-dione (Acetylacetone)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of pentane-2,4-dione (1 equivalent) in ethanol, add a catalytic amount of glacial acetic acid.
-
Slowly add propylhydrazine (1 equivalent) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-methyl-1-propyl-1H-pyrazole.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Synthesis of this compound
This protocol is adapted from a well-established method for the sulfonylation of substituted pyrazoles.[3]
Materials:
-
3-methyl-1-propyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform
-
Ice-water bath
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware under a nitrogen atmosphere
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve 3-methyl-1-propyl-1H-pyrazole (1 equivalent) in chloroform.
-
Cool the solution in an ice-water bath to 0 °C.
-
Slowly add a solution of chlorosulfonic acid (approximately 5.5 equivalents) in chloroform to the stirred pyrazole solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C. Stir for 10-12 hours, monitoring the reaction by TLC.[3]
-
To the reaction mixture at 60 °C, add thionyl chloride (approximately 1.3 equivalents) dropwise over 20 minutes.[3]
-
Continue stirring at 60 °C for an additional 2 hours.[3]
-
Cool the reaction mixture to room temperature and then carefully pour it into a mixture of crushed ice and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[3]
-
The crude product can be further purified by column chromatography on silica gel.
Characterization
The synthesized this compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the compound, showing the characteristic shifts for the methyl and propyl groups, as well as the pyrazole ring protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic sulfonyl chloride (S=O) stretching frequencies.
Logical Workflow and Potential Reactions
The following diagram illustrates the synthetic pathway for this compound and highlights its potential as a versatile intermediate for further chemical transformations.
Caption: Synthetic pathway and potential applications of the target compound.
Conclusion
This compound represents a valuable, yet under-characterized, building block for medicinal chemistry and drug discovery. While specific experimental data remains scarce, this guide provides a robust, scientifically-grounded framework for its synthesis and characterization based on established chemical principles and analogous transformations. The detailed protocols and logical workflow presented herein are intended to empower researchers to explore the potential of this and related pyrazole scaffolds in the development of novel therapeutic agents.
References
3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride CAS number and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic organic compound featuring a pyrazole core. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by pyrazole derivatives.[1] Pyrazole-containing compounds have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. The sulfonyl chloride functional group is a versatile reactive handle, primarily used for the synthesis of sulfonamides, which are a prominent class of therapeutic agents. This document provides a technical overview of this compound, including its chemical properties, a representative synthesis protocol, and its potential applications in research and development.
Chemical Identity and Structure
Detailed chemical information for this compound is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1006453-67-3 | [2][3] |
| Molecular Formula | C₇H₁₁ClN₂O₂S | [2][4] |
| Molecular Weight | 222.69 g/mol | [2] |
| SMILES | CCCN1C=C(C(=N1)C)S(=O)(=O)Cl | [4] |
| InChI Key | MHMMJWSVCOHMGK-UHFFFAOYSA-N | [3] |
Structure:
Caption: 2D Structure of this compound.
Experimental Protocols
While specific experimental data for this compound is not extensively available in the cited literature, a general and representative protocol for the synthesis of analogous pyrazole-4-sulfonyl chlorides can be described. This typically involves a two-step process: the synthesis of the pyrazole core followed by chlorosulfonylation.
Synthesis of 1-propyl-3-methyl-1H-pyrazole
The synthesis of the pyrazole ring is a foundational step. A common method involves the condensation of a β-dicarbonyl compound with a substituted hydrazine. For the target molecule, this would involve the reaction of pentane-2,4-dione with propylhydrazine.
Materials:
-
Pentane-2,4-dione
-
Propylhydrazine (or its hydrochloride salt)
-
Solvent (e.g., ethanol, methanol)
-
Base (if using a hydrochloride salt, e.g., sodium acetate)
Procedure:
-
Dissolve propylhydrazine (or its salt and a base) in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Add pentane-2,4-dione to the solution.
-
The reaction mixture is typically stirred at room temperature or heated to reflux for several hours.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, often by distillation or column chromatography, to yield 1-propyl-3-methyl-1H-pyrazole.
Chlorosulfonylation of 1-propyl-3-methyl-1H-pyrazole
The subsequent step is the introduction of the sulfonyl chloride group at the 4-position of the pyrazole ring. This is generally achieved by reacting the pyrazole with chlorosulfonic acid.
Materials:
-
1-propyl-3-methyl-1H-pyrazole
-
Chlorosulfonic acid
-
Anhydrous solvent (e.g., chloroform, dichloromethane)
Procedure: [5]
-
In a flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen), cool a solution of chlorosulfonic acid in the anhydrous solvent to 0°C.
-
Slowly add a solution of 1-propyl-3-methyl-1H-pyrazole in the same solvent to the cooled chlorosulfonic acid solution while maintaining the low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 60°C) for several hours.
-
The reaction is carefully quenched by pouring it onto ice-water.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are dried over a suitable drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography.
Caption: General synthetic workflow for this compound.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of a library of pyrazole-4-sulfonamide derivatives. The general reaction to form the sulfonamide is the coupling of the sulfonyl chloride with a primary or secondary amine.
Caption: Synthesis of pyrazole-4-sulfonamides.
The resulting sulfonamides can be screened for various biological activities. Research on analogous pyrazole sulfonamides has indicated potential for:
-
Antiproliferative Activity: Derivatives of pyrazole-4-sulfonamides have been synthesized and evaluated for their ability to inhibit the growth of cancer cell lines.[5]
-
Enzyme Inhibition: The pyrazole sulfonamide scaffold has been explored for the development of enzyme inhibitors. For instance, they have been investigated as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is involved in inflammatory conditions.
-
Antimicrobial and Antifungal Activity: The broader class of pyrazole derivatives has shown promise as antimicrobial and antifungal agents.[6][7]
The propyl and methyl substituents on the pyrazole ring of the title compound can influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. Researchers can utilize this compound to generate novel chemical entities for screening in various disease models.
Conclusion
This compound is a valuable chemical intermediate for the synthesis of novel pyrazole-4-sulfonamide derivatives. While detailed experimental and biological data for this specific compound are limited in publicly available literature, the established chemistry of pyrazole-4-sulfonyl chlorides provides a clear pathway for its utilization in the synthesis of diverse compound libraries. The proven therapeutic potential of the pyrazole sulfonamide scaffold makes this and related compounds attractive starting points for further investigation in drug discovery programs.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound | 1006453-67-3 [sigmaaldrich.com]
- 4. PubChemLite - this compound (C7H11ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]
- 7. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]
Technical Guide: Solubility of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative solubility data for 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride is limited. This guide provides a comprehensive overview of predicted solubility based on analogous compounds and presents a detailed experimental protocol for determining its solubility in various organic solvents.
Predicted Qualitative Solubility
Based on the known solubility of structurally similar compounds, such as 1-methyl-1H-pyrazole-4-sulfonyl chloride, a general qualitative solubility profile for this compound can be predicted. The presence of the propyl group may slightly increase its affinity for less polar solvents compared to its methyl analogue.
It is anticipated that this compound will exhibit good solubility in a range of common organic solvents. A close analog, 1-methyl-1H-pyrazole-4-sulfonyl chloride, is known to be soluble in dichloromethane, ethanol, and ether solvents[1]. This suggests that the target compound will likely be soluble in polar aprotic and polar protic solvents. Its solubility in nonpolar solvents may be more limited.
For practical applications, a preliminary qualitative assessment is recommended to efficiently screen for suitable solvents before proceeding with quantitative analysis.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dichloromethane, Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | Soluble | The polar sulfonyl chloride and pyrazole moieties are expected to interact favorably with these solvents. Dichloromethane is a known solvent for a similar compound[1]. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble | The compound is likely to be soluble in alcohols, which can engage in hydrogen bonding. Ethanol is a known solvent for a similar compound[1]. Caution is advised due to the potential for slow reaction (solvolysis) with the sulfonyl chloride group over time. |
| Ethers | Diethyl Ether, Dioxane | Soluble | Ether solvents are known to dissolve a similar pyrazole sulfonyl chloride[1]. |
| Aromatic | Toluene, Benzene | Moderately Soluble | The pyrazole ring and propyl group may provide sufficient nonpolar character for moderate solubility. |
| Nonpolar | Hexanes, Heptane | Sparingly Soluble to Insoluble | The polar nature of the sulfonyl chloride group is expected to limit solubility in nonpolar aliphatic hydrocarbons. |
Experimental Protocol: Quantitative Solubility Determination by the Gravimetric Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[2] This protocol outlines the steps for the quantitative determination of the solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
Selected anhydrous organic solvents
-
Glass vials or flasks with screw caps or glass stoppers
-
Orbital shaker or vortex mixer
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed, dry evaporating dishes or vials
-
Analytical balance
-
Vacuum oven or a gentle stream of inert gas (e.g., nitrogen) for solvent evaporation
-
Desiccator
Procedure
-
Preparation:
-
Ensure all glassware is clean and thoroughly dried to prevent hydrolysis of the sulfonyl chloride.
-
Select the desired organic solvents for the solubility determination.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a clean, dry glass vial or flask. An excess is necessary to ensure that a saturated solution is formed, with undissolved solid remaining.
-
-
Equilibration:
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled orbital shaker and agitate for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 to 72 hours being ideal to ensure thermodynamic equilibrium.
-
-
Phase Separation:
-
After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the undissolved solid to settle.
-
Alternatively, centrifuge the sample to expedite the separation of the solid and liquid phases.
-
-
Sample Collection and Filtration:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed, dry evaporating dish or vial. This step is crucial to remove any remaining solid microparticles.
-
-
Solvent Evaporation:
-
Carefully evaporate the solvent from the filtered solution. This can be achieved under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
-
Mass Determination:
-
Once the solvent is completely removed, place the evaporating dish or vial in a desiccator to cool to room temperature.
-
Weigh the dish or vial containing the solid residue on an analytical balance.
-
Calculation of Solubility
-
Mass of Dissolved Solute:
-
Subtract the initial weight of the empty evaporating dish/vial from the final weight to determine the mass of the dissolved this compound.
-
-
Solubility Calculation:
-
Divide the mass of the dissolved solute by the volume of the supernatant collected to express the solubility in units such as g/L or mg/mL.
Solubility (g/L) = Mass of residue (g) / Volume of supernatant (L)
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound using the gravimetric shake-flask method.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
References
The Advent and Evolution of Pyrazole-4-Sulfonyl Chlorides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has been a cornerstone in medicinal chemistry since its discovery by Ludwig Knorr in 1883.[1] Among the vast array of pyrazole derivatives, pyrazole-4-sulfonyl chlorides have emerged as pivotal intermediates in the synthesis of a multitude of biologically active compounds. Their utility lies in the reactive sulfonyl chloride moiety at the C4 position of the pyrazole ring, which allows for the facile introduction of a sulfonamide linkage, a key pharmacophore in numerous therapeutic agents. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic methodologies of pyrazole-4-sulfonyl chlorides, alongside their significant applications in drug discovery, with a focus on experimental protocols and data presentation.
Historical Perspective and Discovery
While the pyrazole ring itself was first synthesized in 1883, the specific discovery of pyrazole-4-sulfonyl chlorides is not marked by a single seminal publication but rather an evolutionary process driven by the growing importance of sulfonamide-containing pharmaceuticals.[1] The initial methods for the sulfonation of aromatic compounds were often harsh and lacked regioselectivity. However, as the demand for specifically substituted pyrazole derivatives grew, more refined and direct methods for the introduction of the sulfonyl chloride group were developed. The primary and most enduring method involves the direct halosulfonation of a pre-formed pyrazole ring, a testament to the robustness of this synthetic approach.
Synthetic Methodologies
The synthesis of pyrazole-4-sulfonyl chlorides has evolved to offer various routes, accommodating a range of substituted pyrazole precursors. The most prevalent and historically significant method is the direct chlorosulfonation of pyrazoles.
Method 1: Direct Chlorosulfonation of Pyrazoles
This is the most common and direct approach for the synthesis of pyrazole-4-sulfonyl chlorides. It involves the reaction of a pyrazole derivative with a strong sulfonating agent, typically chlorosulfonic acid, often in the presence of a chlorinating agent like thionyl chloride to ensure the formation of the sulfonyl chloride over the sulfonic acid.
General Reaction:
Experimental Protocol: Synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride [2]
-
A solution of 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in 75 mL of chloroform is prepared.
-
This solution is added slowly to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform under a nitrogen atmosphere at 0 °C.
-
The reaction mixture's temperature is then raised to 60 °C and stirring is continued for 10 hours.
-
Thionyl chloride (40.8 g, 343.2 mmol) is added to the reaction mixture at 60 °C over a period of 20 minutes.
-
The reaction is stirred for an additional 2 hours at 60 °C.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the product.
Method 2: From Pyrazole-4-Sulfonic Acids
An alternative two-step method involves the initial sulfonation of the pyrazole to form the corresponding pyrazole-4-sulfonic acid, which is then converted to the sulfonyl chloride. This method can sometimes offer better control and milder conditions for the final chlorination step.
Experimental Protocol: General procedure for the conversion of a sulfonic acid to a sulfonyl chloride
-
The pyrazole-4-sulfonic acid is suspended in a suitable solvent such as dichloromethane.
-
A chlorinating agent, for example, phosphorus pentachloride or thionyl chloride, is added to the suspension.
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction when using thionyl chloride.
-
The reaction mixture is stirred, often at reflux, until the conversion is complete, as monitored by TLC or other analytical methods.
-
The solvent and excess reagents are removed under reduced pressure, and the crude product is purified.
Method 3: From Primary Sulfonamides
A more recent and innovative approach enables the formation of sulfonyl chlorides from readily available primary sulfonamides. This "late-stage" functionalization is particularly valuable in drug discovery for the diversification of complex molecules.[3]
Experimental Protocol: Conversion of a primary sulfonamide to a sulfonyl chloride [4]
-
The primary sulfonamide (1.00 equiv) is dissolved in tert-butanol (0.1 M).
-
Pyry-BF4 (2.00 equiv) and magnesium chloride (2.55 equiv) are added to the solution.
-
The reaction mixture is heated at 60 °C for 3–5 hours.
-
The progress of the reaction is monitored by an appropriate analytical technique.
-
Upon completion, the reaction is worked up to isolate the pyrazole-4-sulfonyl chloride.
Quantitative Data on Synthesis
The efficiency of the synthesis of pyrazole-4-sulfonyl chlorides can vary depending on the specific substrate and the method employed. The following table summarizes some reported yields for different derivatives.
| Pyrazole Derivative | Synthetic Method | Reagents | Yield (%) | Reference |
| 3,5-dimethyl-1H-pyrazole | Direct Chlorosulfonation | Chlorosulfonic acid, Thionyl chloride | 90 | [2] |
| 1,3,5-trimethyl-1H-pyrazole | Direct Chlorosulfonation | Chlorosulfonic acid, Thionyl chloride | 90 | [2] |
| 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazole | From Sulfonic Acid | Phosphorus pentachloride, DMF | 77 | [5] |
| Celecoxib (a primary sulfonamide) | From Primary Sulfonamide | Pyry-BF4, MgCl2 | 77 | [6] |
Application in Drug Discovery: Signaling Pathways
Pyrazole-4-sulfonyl chlorides are crucial building blocks for a number of marketed drugs. The resulting sulfonamide moiety often plays a critical role in the drug's mechanism of action by interacting with specific biological targets.
Celecoxib and the COX-2 Inhibition Pathway
Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core with a benzenesulfonamide group. It selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain.[6][7]
Sildenafil and the cGMP Pathway
Sildenafil, widely known for treating erectile dysfunction, contains a pyrazole moiety fused to a pyrimidinone ring system with a sulfonamide group. It acts as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[1][8] By inhibiting PDE5, sildenafil increases cGMP levels, leading to smooth muscle relaxation and vasodilation.
Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and subsequent derivatization of pyrazole-4-sulfonyl chlorides.
Conclusion
Pyrazole-4-sulfonyl chlorides represent a versatile and highly valuable class of synthetic intermediates. Their history is intrinsically linked to the rise of sulfonamide-based drugs, and the evolution of their synthesis reflects the broader advancements in organic chemistry. The methodologies presented herein provide robust and adaptable routes to these key building blocks. As demonstrated by their role in the synthesis of impactful medicines like Celecoxib and Sildenafil, pyrazole-4-sulfonyl chlorides will undoubtedly continue to be a focal point for innovation in drug discovery and development, enabling the creation of novel therapeutics targeting a wide range of diseases.
References
- 1. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. clinician.com [clinician.com]
- 7. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Experimental Overview of Pyrazole-4-Sulfonyl Chlorides and Their Derivatives
Introduction
Pyrazole-based compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold for designing molecules with a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][3][4] The introduction of a sulfonyl chloride functional group at the 4-position of the pyrazole ring creates a highly reactive intermediate, pyrazole-4-sulfonyl chloride, which is a valuable precursor for the synthesis of a diverse library of sulfonamide derivatives.[5][6] This technical guide outlines the common methodologies for the synthesis, theoretical analysis, and biological evaluation of compounds structurally related to 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride.
Synthesis and Reactivity
The synthesis of pyrazole-4-sulfonyl chlorides typically involves a two-step process starting from a corresponding pyrazole. The first step is the sulfonation of the pyrazole ring, followed by chlorination to yield the sulfonyl chloride. A common route for preparing pyrazole-4-sulfonamide derivatives involves reacting the pyrazole-4-sulfonyl chloride with a suitable amine in the presence of a base.[5][6]
Experimental Protocol: General Synthesis of Pyrazole-4-Sulfonamides
-
Dissolution: The desired amine (1.05 equivalents) and a base such as diisopropylethylamine (DIPEA) (1.5 equivalents) are dissolved in a suitable solvent like dichloromethane (DCM).
-
Addition: A solution of the pyrazole-4-sulfonyl chloride (1.0 equivalent) in DCM is added dropwise to the amine solution at room temperature (25–30 °C).
-
Reaction: The reaction mixture is stirred for an extended period, typically 16 hours, at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched with cold water. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude sulfonamide is then purified using column chromatography to obtain the final product.[5][6]
A generalized workflow for the synthesis and subsequent biological evaluation is depicted in the following diagram:
Caption: A schematic representation of the synthesis and evaluation pipeline for pyrazole-4-sulfonamide derivatives.
Theoretical Calculations
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the structural and electronic properties of molecules like this compound.[3][7][8] These calculations can provide insights into the molecule's geometry, stability, and reactivity, which are valuable for understanding its chemical behavior and potential biological activity.
Key Computational Parameters:
-
Geometric Parameters: Bond lengths, bond angles, and dihedral angles define the three-dimensional structure of the molecule.
-
Vibrational Frequencies: Calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the synthesized compound.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites.
Table 1: Representative Theoretical Data for a Pyrazole Derivative (Note: The following data are illustrative and not specific to this compound.)
| Parameter | Value |
| Geometric Parameters | |
| N1-N2 Bond Length | 1.35 Å |
| C3-N2 Bond Length | 1.33 Å |
| C4-S Bond Length | 1.78 Å |
| S-Cl Bond Length | 2.07 Å |
| N1-N2-C3 Bond Angle | 112.5° |
| C4-S-Cl Bond Angle | 105.8° |
| Electronic Properties | |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
Potential Biological Activity and Signaling Pathways
Pyrazole sulfonamides have been investigated for a range of biological activities, including as anti-inflammatory agents and for their antiproliferative effects on cancer cell lines.[1][5] For instance, some pyrazole derivatives have shown inhibitory activity against enzymes like cyclooxygenase (COX), which are involved in inflammatory pathways.[3]
The diagram below illustrates a hypothetical signaling pathway that could be targeted by a pyrazole-based inhibitor.
Caption: A simplified diagram showing the potential inhibitory action of a pyrazole derivative on a kinase cascade.
Conclusion
While specific data on this compound remains to be published, the broader class of pyrazole-4-sulfonyl chlorides and their derivatives represents a promising area of research in medicinal chemistry. The synthetic accessibility of these compounds, combined with the potential for diverse biological activities, makes them attractive targets for further investigation. Theoretical calculations can play a crucial role in guiding the design and synthesis of novel derivatives with improved potency and selectivity. Future studies are warranted to explore the specific properties and potential applications of this compound.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Potential Biological Activities of 3-Methyl-1-Propyl-1H-Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Derivatives of the pyrazole core, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, are of significant interest in medicinal chemistry due to their wide range of pharmacological properties. This technical guide focuses on the potential biological activities of 3-methyl-1-propyl-1H-pyrazole derivatives and their close structural analogs. While specific data on the 1-propyl substituted variants are limited in publicly available literature, this guide draws upon extensive research on analogous structures, particularly 1-phenyl-3-methyl-pyrazole derivatives, to provide a comprehensive overview of their potential in several key therapeutic areas: anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition.
Anticancer Activity
Pyrazole derivatives have demonstrated significant potential as anticancer agents, with a number of compounds exhibiting cytotoxicity against various cancer cell lines. The mode of action often involves the induction of apoptosis, or programmed cell death, a critical pathway in cancer therapy.
Data Presentation: Anticancer Activity of Pyrazole Derivatives
The following table summarizes the in vitro cytotoxic activity of several pyrazole derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| P25 | 1,3-diphenyl-1H-pyrazole derivative | A431 (Skin carcinoma) | 3.7 | [1] |
| SKMEL-28 (Melanoma) | 7.6 | [1] | ||
| SCC-12 (Squamous cell carcinoma) | 12.2 | [1] | ||
| A375 (Melanoma) | 14.3 | [1] | ||
| 3f | 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Triple-negative breast cancer) | 14.97 (24h) | [2][3][4] |
| 6.45 (48h) | [2][3][4] | |||
| 18c | Pyrazoline linked to 4-methylsulfonylphenyl scaffold | HL-60 (Leukemia) | 8.43 | [5] |
| MDA-MB-231 (Breast cancer) | 12.54 | [5] | ||
| MCF-7 (Breast cancer) | 16.2 | [5] | ||
| 18g | Pyrazoline linked to 4-methylsulfonylphenyl scaffold | MDA-MB-231 (Breast cancer) | 4.07 | [5] |
| HL-60 (Leukemia) | 10.43 | [5] | ||
| MCF-7 (Breast cancer) | 11.70 | [5] | ||
| 18h | Pyrazoline linked to 4-methylsulfonylphenyl scaffold | MDA-MB-231 (Breast cancer) | 7.18 | [5] |
| HL-60 (Leukemia) | 8.99 | [5] | ||
| MCF-7 (Breast cancer) | 12.48 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7][8][9]
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of approximately 10,000 cells per well and incubated for 24 hours at 37°C to allow for cell attachment.
-
Compound Treatment: The pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The old medium is aspirated from the wells, and 100 µL of the medium containing the test compounds is added. The plates are then incubated for a further 24 to 72 hours.
-
MTT Addition: A stock solution of MTT (5 mg/mL in PBS) is prepared. After the treatment period, 100 µL of the working MTT solution (diluted in media to a final concentration of 0.5 mg/mL) is added to each well. The plates are incubated for an additional 4 hours.
-
Formazan Solubilization: During the incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. After the 4-hour incubation, the medium containing MTT is carefully removed, and 100 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader. The intensity of the color is directly proportional to the number of viable cells. The IC50 value is then calculated from the dose-response curve.
Signaling Pathway: Apoptosis Induction by Pyrazole Derivatives
Several studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase signaling pathways.[2][3][4][10]
Caption: Simplified intrinsic apoptosis pathway induced by pyrazole derivatives.
Antimicrobial Activity
The emergence of antibiotic-resistant bacterial strains necessitates the development of new antimicrobial agents. Pyrazole derivatives have shown promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.
Data Presentation: Antimicrobial Activity of Pyrazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| Compound 3 | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide derivative | Escherichia coli | 0.25 | [11] |
| Compound 4 | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis | 0.25 | [11] |
| Compound 2 | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarbothioamide derivative | Aspergillus niger | 1 | [11] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[12][13][14][15][16]
-
Preparation of Inoculum: The test microorganism is cultured overnight in a suitable broth medium. The bacterial suspension is then diluted to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The pyrazole derivatives are dissolved in an appropriate solvent and then serially diluted in a 96-well microtiter plate using a suitable broth medium to obtain a range of concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (containing only the growth medium and bacteria) and a negative control well (containing only the growth medium) are included.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Workflow: Antimicrobial Susceptibility Testing
The general workflow for determining the antimicrobial susceptibility of pyrazole derivatives is depicted below.
Caption: General workflow for MIC determination using the broth microdilution method.
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pyrazole derivatives, most notably celecoxib, are known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Data Presentation: Anti-inflammatory Activity of Pyrazole Derivatives
The following table shows the in vivo anti-inflammatory activity of pyrazolone derivatives in the carrageenan-induced paw edema model.
| Compound ID | Structure | % Inhibition of Edema (3h) | Reference |
| 6a | 1-(4-chlorophenyl)-3-methyl-2-pyrazolin-5-one derivative | 78.06 | [17] |
| 6b | 1-(4-chlorophenyl)-3-methyl-2-pyrazolin-5-one derivative | 86.67 | [17] |
| 9b | 1-(benzenesulfonamide)-3-methyl-2-pyrazolin-5-one derivative | >70.56 | [17] |
| Diclofenac | Standard NSAID | 86.72 | [18] |
| Phenylbutazone | Standard NSAID | 70.56 | [17] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.[19][20][21][22][23]
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test pyrazole derivatives are administered orally or intraperitoneally to the rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin or diclofenac.
-
Induction of Inflammation: One hour after the administration of the test compounds, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Signaling Pathway: COX Enzyme Inhibition
The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[24][25]
Caption: Inhibition of prostaglandin synthesis by pyrazole derivatives via COX enzyme blockade.
Enzyme Inhibition
Beyond their effects on COX enzymes, pyrazole derivatives have been investigated as inhibitors of various other enzymes implicated in disease pathogenesis.
Data Presentation: Enzyme Inhibitory Activity of Pyrazole Derivatives
The following table lists the IC50 values of several pyrazole derivatives against different enzymes.
| Compound ID | Structure | Target Enzyme | IC50 (µM) | Reference |
| Pyz-1 | 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide | α-glucosidase | 75.62 | [26] |
| α-amylase | 120.2 | [26] | ||
| Xanthine Oxidase | 24.32 | [26] | ||
| Pyz-2 | 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol | α-glucosidase | 95.85 | [26] |
| α-amylase | 119.3 | [26] | ||
| Xanthine Oxidase | 10.75 | [26] | ||
| P14 | Celecoxib analog | Tyrosinase | 15.9 | [1] |
| 18h | Pyrazoline linked to 4-methylsulfonylphenyl scaffold | EGFR | 0.574 | [5] |
| HER2 | 0.253 | [5] | ||
| VEGFR2 | 0.135 | [5] | ||
| 5f | Pyridazine-pyrazole hybrid | COX-2 | 1.50 | [25] |
| 6f | Pyridazine-pyrazole hybrid | COX-2 | 1.15 | [25] |
Experimental Protocol: General Enzyme Inhibition Assay
A general protocol for determining the inhibitory activity of a compound against a specific enzyme is as follows:
-
Reagent Preparation: Prepare a buffer solution appropriate for the enzyme's optimal activity. Prepare a stock solution of the enzyme, its substrate, and the pyrazole derivative to be tested.
-
Assay Setup: In a microplate, add the buffer, the enzyme, and varying concentrations of the pyrazole derivative. A control reaction with no inhibitor is also prepared.
-
Pre-incubation: The plate is pre-incubated for a short period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate to each well.
-
Measurement of Activity: The reaction progress is monitored over time by measuring the formation of the product or the depletion of the substrate. This is often done using a spectrophotometer to detect a change in absorbance or fluorescence.
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Logical Relationship: Types of Enzyme Inhibition
Pyrazole derivatives can inhibit enzymes through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition.
References
- 1. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. youtube.com [youtube.com]
- 15. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rr-asia.woah.org [rr-asia.woah.org]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. benchchem.com [benchchem.com]
- 22. inotiv.com [inotiv.com]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
- 25. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for 3-Methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide to 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride, including a list of commercial suppliers, its chemical properties, a detailed synthesis protocol, and relevant pathway diagrams.
Introduction
This compound, with the CAS number 1006453-67-3, is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core structure is a common motif in many biologically active compounds. The presence of a sulfonyl chloride group makes this compound a reactive intermediate, particularly useful for the synthesis of various sulfonamides and other derivatives by reaction with nucleophiles such as amines. These resulting sulfonamides are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.
Commercial Availability
Several chemical suppliers offer this compound. The following table summarizes some of the key commercial sources for this compound.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| ChemWhat | 1006453-67-3 | C₇H₁₁ClN₂O₂S | 222.69 |
| ChemicalBook | 1006453-67-3 | C₇H₁₁ClN₂O₂S | 222.69 |
| Matrix Scientific | 1006453-67-3 | C₇H₁₁ClN₂O₂S | 222.69 |
Physicochemical Properties
While detailed experimental data for this specific compound is not widely published, some basic properties can be summarized from supplier information.
| Property | Value |
| Molecular Formula | C₇H₁₁ClN₂O₂S |
| Molecular Weight | 222.69 g/mol |
| Physical Form | Liquid |
| CAS Number | 1006453-67-3 |
Synthesis Pathway
The synthesis of this compound can be logically approached in two main stages: first, the synthesis of the pyrazole precursor, 1-propyl-3-methyl-1H-pyrazole, followed by its chlorosulfonation.
Caption: General synthesis pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols adapted from established methods for the synthesis of analogous pyrazole sulfonyl chlorides.[1] These protocols should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Part 1: Synthesis of 1-Propyl-3-methyl-1H-pyrazole
This procedure is adapted from the synthesis of similar N-alkylated pyrazoles.
Materials:
-
3-Methyl-1H-pyrazole
-
Propyl bromide (or iodide)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-methyl-1H-pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add propyl bromide (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-propyl-3-methyl-1H-pyrazole.
Part 2: Synthesis of this compound
This protocol is based on the chlorosulfonation of a similar pyrazole derivative.[1]
Materials:
-
1-Propyl-3-methyl-1H-pyrazole
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂)
-
Chloroform (CHCl₃)
-
Ice-water
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a condenser, cool a solution of chlorosulfonic acid (5.5 eq) in chloroform to 0 °C in an ice bath.
-
Slowly add a solution of 1-propyl-3-methyl-1H-pyrazole (1.0 eq) in chloroform to the stirred chlorosulfonic acid solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 10 hours.
-
To the reaction mixture at 60 °C, add thionyl chloride (1.3 eq) dropwise over 20 minutes.
-
Continue stirring at 60 °C for an additional 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with chloroform.
-
Combine the organic layers, wash with cold water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified if necessary, though it is often used directly in subsequent reactions.
Experimental Workflow
The overall experimental workflow for the synthesis and purification of the target compound is depicted below.
Caption: A streamlined workflow for the synthesis of the target compound.
Conclusion
This compound is a commercially available and synthetically accessible building block for chemical research and drug discovery. The provided protocols, adapted from reliable literature sources for analogous compounds, offer a practical guide for its laboratory-scale preparation. As with any chemical synthesis, appropriate safety precautions and analytical characterization of the products are essential. Further research into the specific reaction conditions and purification methods for this particular compound may be necessary to optimize the yield and purity for specific applications.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a critical class of compounds in medicinal chemistry, known for their antibacterial properties and their roles in a wide array of therapeutic agents. The synthesis of sulfonamides is a fundamental reaction in drug discovery and development. This document provides a detailed protocol for the synthesis of sulfonamides via the reaction of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride with a primary or secondary amine. The pyrazole moiety is a common scaffold in pharmacologically active molecules, making this building block particularly relevant for the creation of novel drug candidates.
Reaction Principle
The synthesis involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrochloric acid. A non-nucleophilic base is typically added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of a sulfonamide from this compound and a representative amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, benzylamine)
-
Anhydrous Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Glassware for chromatography
-
NMR spectrometer and/or LC-MS for analysis
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired primary or secondary amine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Addition of Base: Add diisopropylethylamine (DIPEA) (1.5 eq) to the solution and stir the mixture at room temperature for 5 minutes.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Reaction: Slowly add the solution of the sulfonyl chloride to the stirred amine solution at room temperature.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 16 hours.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction by adding 10 volumes of cold water to the reaction mixture and stir for 10 minutes.[1] Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.[2]
-
Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes the quantitative data for a representative synthesis.
| Reactant/Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| This compound | 222.69 | 1.0 | 1.0 | 222.7 mg |
| Amine (e.g., Morpholine) | 87.12 | 1.0 | 1.0 | 87.1 mg (87 µL) |
| Diisopropylethylamine (DIPEA) | 129.24 | 1.5 | 1.5 | 193.9 mg (260 µL) |
| Anhydrous Dichloromethane (DCM) | - | - | - | 5 mL |
Note: The actual yield will vary depending on the specific amine used and the efficiency of the purification.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of sulfonamides.
Signaling Pathway (General Reaction Scheme)
Caption: General reaction scheme for sulfonamide synthesis.
Safety Precautions
-
Sulfonyl chlorides are moisture-sensitive and can release corrosive hydrochloric acid upon contact with water.[3] Handle this compound in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Diisopropylethylamine is a corrosive and flammable liquid. Handle with care and avoid inhalation of vapors.
Troubleshooting
-
Low Yield: If the reaction yield is low, consider increasing the equivalents of the sulfonyl chloride slightly (1.1-1.2 eq).[3] Ensure all reagents and solvents are anhydrous, as moisture can decompose the sulfonyl chloride.
-
Incomplete Reaction: If the reaction does not go to completion, gentle heating (e.g., 40 °C) may be beneficial. However, monitor for potential side reactions.
-
Side Reactions: For primary amines, di-sulfonylation can be a side reaction. This can be minimized by the slow, dropwise addition of the sulfonyl chloride to the amine solution.[3]
Applications in Drug Discovery
The protocol described provides a versatile method for synthesizing a library of novel pyrazole sulfonamides. These compounds can be screened for a variety of biological activities. The structural diversity can be easily expanded by varying the amine coupling partner, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
References
Application Notes and Protocols for 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride as a versatile building block in medicinal chemistry. The protocols and data presented are based on closely related pyrazole-4-sulfonamide analogs and are intended to serve as a foundational guide for the synthesis and evaluation of novel therapeutic agents.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The sulfonamide functional group is another critical pharmacophore known for its strong hydrogen bonding capabilities and its presence in a variety of clinically approved drugs.[2] The combination of these two moieties in 3-methyl-1-propyl-1H-pyrazole-4-sulfonamide derivatives presents a promising avenue for the discovery of novel drug candidates. This compound is a key intermediate for the synthesis of these derivatives, allowing for the introduction of diverse functionalities through reaction with various amines.
Key Applications in Medicinal Chemistry
Derivatives of pyrazole-4-sulfonyl chlorides have shown significant potential in several therapeutic areas:
-
Anticancer Agents: Pyrazole sulfonamides have been investigated for their antiproliferative activity against various cancer cell lines.[1][3] They can exert their effects through the inhibition of key signaling pathways involved in cancer cell growth and survival.
-
Enzyme Inhibitors: This class of compounds has demonstrated potent inhibitory activity against various enzymes, most notably carbonic anhydrases (CAs) and kinases.[4][5] Inhibition of these enzymes is a validated strategy for the treatment of diseases such as glaucoma, edema, and cancer.
-
Antimicrobial Agents: The pyrazole and sulfonamide moieties are present in several known antibacterial and antifungal agents, suggesting the potential for derivatives of this compound in this area.[6]
Experimental Protocols
The following protocols are generalized from methodologies reported for analogous pyrazole-4-sulfonyl chlorides and can be adapted for this compound.
Protocol 1: Synthesis of this compound (Analogous Synthesis)
This protocol is adapted from the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.[1]
Materials:
-
3-methyl-1-propyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform
-
Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3-methyl-1-propyl-1H-pyrazole (1 equivalent) in chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chlorosulfonic acid (5.5 equivalents) in chloroform to the stirred pyrazole solution.
-
After the addition is complete, gradually warm the reaction mixture to 60 °C and stir for 10 hours.
-
To the reaction mixture, add thionyl chloride (1.3 equivalents) dropwise at 60 °C over 20 minutes.
-
Continue stirring at 60 °C for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Synthesis of N-substituted-3-methyl-1-propyl-1H-pyrazole-4-sulfonamides
This protocol describes the general procedure for coupling the sulfonyl chloride with a primary or secondary amine.[1][7]
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Diisopropylethylamine (DIPEA) or other suitable base
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the desired amine (1.05 equivalents) in DCM.
-
Add DIPEA (1.5 equivalents) to the solution at room temperature (25-30 °C).
-
Slowly add a solution of this compound (1.0 equivalent) in DCM to the reaction mixture.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add cold water to the reaction mixture and stir for 10 minutes.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-substituted-3-methyl-1-propyl-1H-pyrazole-4-sulfonamide.
Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay (Analogous Assay)
This protocol is based on the spectrophotometric assay for determining the inhibitory activity of sulfonamides against human carbonic anhydrase (hCA) isoforms.[4]
Materials:
-
Synthesized pyrazole sulfonamide derivatives
-
Human carbonic anhydrase isoenzymes (e.g., hCA II, hCA IX)
-
Tris-HCl buffer (pH 7.4)
-
4-Nitrophenyl acetate (substrate)
-
Microplate reader
Procedure:
-
Prepare stock solutions of the synthesized compounds in DMSO.
-
In a 96-well plate, add Tris-HCl buffer, the enzyme solution, and the test compound solution to achieve the desired final concentrations.
-
Incubate the plate at room temperature for 10 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the substrate (4-nitrophenyl acetate).
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader to monitor the formation of 4-nitrophenol.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 4: In Vitro Antiproliferative Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is adapted from a study on the antiproliferative activity of pyrazole-4-sulfonamide derivatives against a human cancer cell line.[1][7]
Materials:
-
Human cancer cell line (e.g., U937)
-
Complete cell culture medium
-
Synthesized pyrazole sulfonamide derivatives
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each treatment compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Data Presentation
The following tables summarize quantitative data for analogous pyrazole sulfonamide derivatives. Note: This data is not for derivatives of this compound but for structurally related compounds, and should be used as a reference for potential activity.
Table 1: Carbonic Anhydrase Inhibitory Activity of Analogous Pyrazole-based Benzenesulfonamides [4]
| Compound ID | Target Enzyme | IC50 (µM) |
| 4e | hCA II | 0.75 ± 0.13 |
| 4f | hCA II | 1.23 ± 0.21 |
| 4g | hCA II | 1.56 ± 0.18 |
| 4h | hCA II | 1.89 ± 0.25 |
| 4e | hCA IX | >100 |
| 4f | hCA IX | 8.45 ± 0.98 |
| 4g | hCA IX | 9.12 ± 1.05 |
| 4h | hCA IX | 10.34 ± 1.21 |
Table 2: Antiproliferative Activity of Analogous 3,5-dimethyl-1H-pyrazole-4-sulfonamide Derivatives against U937 Cells [8]
| Compound ID | IC50 (µM) |
| MR-S1-1 | 15.2 |
| MR-S1-3 | 12.5 |
| MR-S1-7 | 18.9 |
| Mitomycin C (Control) | 1.1 |
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.
Caption: Experimental workflow for drug discovery.
Caption: Potential inhibition of the MAPK/ERK pathway.
Conclusion
This compound represents a valuable starting material for the synthesis of novel pyrazole-4-sulfonamide derivatives with potential applications in various areas of medicinal chemistry. The provided protocols and data for analogous compounds offer a solid foundation for researchers to design, synthesize, and evaluate new chemical entities targeting a range of diseases. Further investigation into the specific biological activities of derivatives of this compound is warranted to fully explore their therapeutic potential.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 5. benthamscience.com [benthamscience.com]
- 6. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of N-Substituted 3-Methyl-1-propyl-1H-pyrazole-4-sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole sulfonamides are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and drug discovery. The pyrazole nucleus and the sulfonamide functional group are key pharmacophores found in a variety of clinically approved drugs.[1] The combination of these two moieties can lead to compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] This application note provides a detailed protocol for the synthesis of N-substituted 3-methyl-1-propyl-1H-pyrazole-4-sulfonamides through the reaction of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride with various primary amines. The methodologies described herein are based on established procedures for analogous pyrazole sulfonyl chlorides and are intended to serve as a robust starting point for the synthesis of a diverse library of pyrazole sulfonamide derivatives for further investigation in drug development programs.
General Reaction Scheme
The synthesis of N-substituted 3-methyl-1-propyl-1H-pyrazole-4-sulfonamides is typically achieved through the reaction of this compound with a primary amine in the presence of a non-nucleophilic base.
Caption: General reaction for the synthesis of N-substituted 3-methyl-1-propyl-1H-pyrazole-4-sulfonamides.
Materials and Reagents
-
This compound
-
Various primary amines (aliphatic or aromatic)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Water (deionized)
-
Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) plates
Experimental Protocol
This protocol is a general guideline based on the synthesis of analogous pyrazole-4-sulfonamides.[3] Optimization of reaction conditions may be necessary for specific primary amines.
1. Reaction Setup:
-
To a solution of the primary amine (1.05 equivalents) in anhydrous dichloromethane (10 volumes relative to the sulfonyl chloride) in a round-bottom flask, add diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Stir the mixture at room temperature (25-30 °C) for 10 minutes.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (5 volumes).
-
Slowly add the solution of the sulfonyl chloride to the amine solution at room temperature.
2. Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates the progression of the reaction.
3. Work-up:
-
Upon completion of the reaction (as indicated by TLC), add cold water (10 volumes) to the reaction mixture.
-
Stir the mixture for 10 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
4. Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes to afford the pure N-substituted 3-methyl-1-propyl-1H-pyrazole-4-sulfonamide.
Experimental Workflow
Caption: Experimental workflow for the synthesis of N-substituted pyrazole-4-sulfonamides.
Data Presentation
| Pyrazole Sulfonyl Chloride | Primary Amine | Yield (%) | Reference |
| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | 52 | [3] |
| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-(Cyclohex-1-en-1-yl)ethylamine | 65 | [3] |
| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-(3-Chlorophenyl)ethylamine | 54 | [3] |
| 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride | 2-(3-Chlorophenyl)ethylamine | 51 | [3] |
| 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride | 2-(3,4-Dimethoxyphenyl)ethylamine | 64 | [3] |
Characterization Data
The synthesized N-substituted 3-methyl-1-propyl-1H-pyrazole-4-sulfonamides can be characterized using standard analytical techniques. Below is an example of characterization data for a related compound, N-(2-(cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide.[3]
-
IR (KBr, cm⁻¹): 3291, 2938, 1668, 1567, 1423, 1316, 1185.[3]
-
¹H NMR (500 MHz, CDCl₃): δ 11.0-10.1 (br s, 1H), 5.43 (s, 1H), 4.39 (t, J = 6.5 Hz, 1H), 2.97 (q, J = 6.0, 6.5 Hz, 2H), 2.45 (s, 6H), 2.11 (t, J = 6.5 Hz, 2H), 1.98 (t, J = 2.0 Hz, 2H), 1.77 (t, J = 3.5 Hz, 2H), 1.55 (m, 4H).[3]
-
¹³C NMR (DMSO-d₆): δ 147.13, 141.63, 134.39, 122.18, 115.17, 40.56, 37.2, 27.5, 24.65, 22.33, 21.85, 12.95, 10.43.[3]
-
HRMS (ESI) m/z: calcd for [C₁₃H₂₁N₃O₂S]⁺: 283.1382, found 284.1456 [M+H]⁺.[3]
Applications and Potential Signaling Pathways
Pyrazole sulfonamides are versatile scaffolds in drug discovery, with demonstrated activity against a range of biological targets. They have been investigated as inhibitors of enzymes such as carbonic anhydrases, kinases, and as anticancer and anti-inflammatory agents. The specific biological activity of a synthesized N-substituted 3-methyl-1-propyl-1H-pyrazole-4-sulfonamide will depend on the nature of the 'R' group introduced from the primary amine. For instance, these compounds could potentially act as kinase inhibitors, interfering with cell signaling pathways implicated in cancer cell proliferation and survival.
Caption: Hypothetical signaling pathway inhibited by a pyrazole sulfonamide-based kinase inhibitor.
Safety Precautions
-
This compound is a reactive compound and should be handled with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Primary amines can be corrosive and/or toxic; consult the Safety Data Sheet (SDS) for each specific amine before use.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; handle it in a fume hood.
-
Follow standard laboratory safety procedures at all times.
References
Application Notes and Protocols: Derivatives of 3-Methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride in Synthesis and Catalysis
For Researchers, Scientists, and Drug Development Professionals
While direct catalytic applications of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride are not extensively documented in current literature, the broader family of pyrazole derivatives serves as a versatile scaffold in catalysis, primarily as ligands for transition metals. Furthermore, the primary application of pyrazole-4-sulfonyl chlorides, including the title compound, is as a crucial intermediate in the synthesis of biologically active sulfonamides.
These notes provide an overview of the catalytic potential of related pyrazole compounds and detailed protocols for the synthesis and derivatization of pyrazole-4-sulfonyl chlorides for medicinal chemistry applications.
Section 1: Pyrazole Derivatives in Homogeneous Catalysis
Pyrazole and its derivatives are esteemed N-heterocyclic ligands in transition metal-catalyzed reactions. Their utility stems from their adaptable coordination modes and the capacity to modify the steric and electronic properties of the metal center, thereby enhancing catalytic activity and selectivity.
Key Catalytic Applications of Pyrazole-Based Ligands:
-
Cross-Coupling Reactions: Pyrazole ligands, when coordinated with metals such as Palladium (Pd), Nickel (Ni), and Copper (Cu), are effective catalysts for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis.
-
Hydrogenation and Transfer Hydrogenation: Manganese (Mn) and Ruthenium (Ru) complexes featuring pyrazole ligands have demonstrated high efficiency in the transfer hydrogenation of ketones and aldehydes.[1] Protic pyrazoles, those with an N-H group, can engage in metal-ligand cooperation, where the N-H moiety acts as a proton shuttle to facilitate the catalytic cycle.[2]
-
C-H Functionalization: Aryl-sulfonylpyrazoles have been employed as directing groups in palladium-catalyzed ortho-selective C-H alkenylation of arenes. This highlights a direct role for a pyrazole-sulfonyl moiety in a catalytic process.
A generalized workflow for the synthesis of a pyrazole-ligated metal catalyst and its application in a cross-coupling reaction is depicted below.
Figure 1: General workflow for the synthesis and application of a pyrazole-ligated metal catalyst in a cross-coupling reaction.
Section 2: Application in the Synthesis of Bioactive Sulfonamides
The most prominent application of this compound and its analogs is in the synthesis of pyrazole-4-sulfonamide derivatives. These compounds are of significant interest in drug discovery, with studies reporting their potential as antiproliferative agents.[3]
Synthesis of Pyrazole-4-sulfonyl Chlorides
The synthesis of the pyrazole-4-sulfonyl chloride scaffold generally involves a two-step process: the formation of the pyrazole ring followed by sulfonation.
Experimental Protocol: Synthesis of a Generic 1,3-disubstituted-1H-pyrazole
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate β-diketone (1 equivalent) in a suitable solvent such as methanol.
-
Hydrazine Addition: Add the substituted hydrazine (e.g., propylhydrazine, 1 equivalent) dropwise to the solution at room temperature. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the desired pyrazole.
Experimental Protocol: Sulfonylation of the Pyrazole Ring
-
Reaction Setup: In a flask equipped with a dropping funnel and under a nitrogen atmosphere, add the synthesized pyrazole (1 equivalent) to chloroform.
-
Chlorosulfonic Acid Addition: Cool the mixture to 0°C and add chlorosulfonic acid (5-6 equivalents) dropwise, maintaining the temperature below 10°C.
-
Heating: After the addition is complete, heat the reaction mixture to 60°C for 10-12 hours.
-
Thionyl Chloride Addition: Add thionyl chloride (1.3 equivalents) to the reaction mixture at 60°C and stir for an additional 2 hours.
-
Work-up: Cool the reaction to room temperature and carefully pour it onto crushed ice. Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude pyrazole-4-sulfonyl chloride.[3]
The synthesis workflow is illustrated in the following diagram.
References
- 1. A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and derivatization of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the development of novel sulfonamide derivatives for potential therapeutic applications. The methodologies are based on established synthetic routes for analogous pyrazole sulfonyl chlorides.
Synthesis of this compound
The synthesis of the title compound is analogous to the preparation of other pyrazole-4-sulfonyl chlorides, which involves the reaction of the corresponding pyrazole with a sulfonating agent. A general two-step process is outlined below, starting from the synthesis of the pyrazole precursor.
1.1. Synthesis of 3-methyl-1-propyl-1H-pyrazole
A plausible route to the pyrazole precursor, 3-methyl-1-propyl-1H-pyrazole, involves the condensation of a β-diketone equivalent with propylhydrazine.
1.2. Sulfonylation of 3-methyl-1-propyl-1H-pyrazole
The subsequent sulfonylation at the C4 position of the pyrazole ring is typically achieved using chlorosulfonic acid, often in the presence of a chlorinating agent like thionyl chloride to prevent the formation of the corresponding sulfonic acid.[1]
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step protocol for the synthesis is provided below. This protocol is adapted from established procedures for similar pyrazole derivatives.[1]
Materials:
-
3-methyl-1-propyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform
-
Dichloromethane
-
Diisopropylethylamine (DIPEA)
-
An amine (e.g., 2-phenylethylamine)
-
Sodium sulfate (anhydrous)
-
Cold water
-
Silica gel for column chromatography
Procedure:
-
Sulfonylation:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3-methyl-1-propyl-1H-pyrazole (1 equivalent) in chloroform.
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Slowly add a solution of chlorosulfonic acid (5.5 equivalents) in chloroform to the stirred pyrazole solution.
-
After the addition is complete, raise the temperature to 60 °C and stir the reaction mixture for 10 hours.
-
To the reaction mixture, add thionyl chloride (1.3 equivalents) dropwise at 60 °C over 20 minutes.
-
Continue stirring at 60 °C for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into ice-cold water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonyl chloride.
-
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Synthesis of Sulfonamide Derivatives
This compound is a versatile intermediate for the synthesis of a wide range of sulfonamides by reacting it with various primary and secondary amines.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol describes a general method for the coupling of the sulfonyl chloride with an amine.[1]
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve the desired amine (1.05 equivalents) in dichloromethane.
-
Add diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution at room temperature (25-30 °C).
-
In a separate flask, dissolve this compound (1 equivalent) in dichloromethane.
-
-
Coupling Reaction:
-
Slowly add the solution of the sulfonyl chloride to the amine solution at room temperature.
-
Stir the reaction mixture for 16 hours at 25-30 °C.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
After completion of the reaction, add cold water to the reaction mixture and stir for 10 minutes.[1]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonamide.
-
Purify the crude product by column chromatography on silica gel to obtain the pure sulfonamide derivative.[1]
-
Workflow for Sulfonamide Library Synthesis and Screening
Caption: Workflow for drug discovery using the pyrazole sulfonyl chloride.
Quantitative Data
| Reaction Step | Product | Expected Yield (%) | Reference |
| Sulfonylation of Pyrazole | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride | 90 | [1] |
| N-methylation of 3,5-Dimethyl-1H-pyrazole | 1,3,5-Trimethyl-1H-pyrazole | 78 | [1] |
| Synthesis of Sulfonamide from Pyrazole Sulfonyl Chloride | 3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | Varies | [1] |
Note: Actual yields for the reactions of this compound may vary depending on the specific reaction conditions and the nature of the substrates used.
Safety Precautions
-
Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. Handle these reagents with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The sulfonylation reaction is exothermic and should be cooled appropriately.
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.
References
Application Notes and Protocols for the Large-Scale Synthesis of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is a two-step process commencing with the regioselective N-alkylation of 3-methylpyrazole, followed by chlorosulfonation. This document outlines the methodologies, reagent specifications, reaction parameters, and safety considerations for scaling up production. Quantitative data is presented in tabular format for clarity, and process workflows are visualized using diagrams.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds widely utilized in the pharmaceutical and agrochemical industries. Their sulfonamide derivatives, in particular, are known to exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound serves as a crucial building block for the synthesis of these complex molecules. The sulfonyl chloride group is highly reactive and allows for the straightforward introduction of the pyrazole moiety into a larger molecular scaffold through reactions with nucleophiles like amines and alcohols. The demand for efficient and scalable synthetic routes to this intermediate is therefore of high importance for drug discovery and development programs.
The synthetic strategy presented herein focuses on a robust and regioselective two-step approach suitable for industrial-scale production.
Synthesis Pathway
The overall synthesis is a two-step process:
-
N-Alkylation: Regioselective alkylation of 3-methylpyrazole with a propylating agent to yield 3-methyl-1-propyl-1H-pyrazole.
-
Chlorosulfonation: Reaction of 3-methyl-1-propyl-1H-pyrazole with chlorosulfonic acid to introduce the sulfonyl chloride group at the C4 position.
Experimental Protocols
Step 1: Large-Scale Synthesis of 3-methyl-1-propyl-1H-pyrazole
The primary challenge in the N-alkylation of unsymmetrical pyrazoles like 3-methylpyrazole is achieving high regioselectivity. Alkylation can occur at either of the two nitrogen atoms, leading to a mixture of 1,3- and 1,5-isomers. To favor the desired 1,3-isomer (N1 alkylation), the selection of appropriate base and solvent is critical. Steric hindrance from the methyl group at the 3-position generally disfavors alkylation at the adjacent N2 position[1]. The use of potassium carbonate in a polar aprotic solvent like DMSO has been shown to promote regioselective N1-alkylation[1].
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | CAS No. | Purity |
| 3-Methylpyrazole | 82.10 | 1453-58-3 | ≥98% |
| 1-Bromopropane | 122.99 | 106-94-5 | ≥99% |
| Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 | ≥99%, anhydrous |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 67-68-5 | Anhydrous, ≥99.5% |
| Toluene | 92.14 | 108-88-3 | Technical Grade |
| Deionized Water | 18.02 | 7732-18-5 | - |
| Brine (Saturated NaCl) | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | ≥98% |
Equipment:
-
200 L glass-lined reactor with mechanical stirrer, temperature control unit, reflux condenser, and nitrogen inlet.
-
50 L dropping funnel.
-
500 L extraction vessel.
-
Rotary evaporator with a 50 L flask.
-
Vacuum distillation setup.
Protocol:
-
Reactor Setup: Ensure the 200 L reactor is clean, dry, and purged with nitrogen.
-
Charging Reagents: To the reactor, add anhydrous dimethyl sulfoxide (82 L). Begin stirring and add 3-methylpyrazole (8.2 kg, 100 mol) and anhydrous potassium carbonate (27.6 kg, 200 mol)[1].
-
Reaction Initiation: Stir the suspension at room temperature (20-25°C) for 30 minutes to ensure deprotonation of the pyrazole.
-
Addition of Alkylating Agent: Slowly add 1-bromopropane (13.5 kg, 110 mol) via the dropping funnel over a period of 2-3 hours. Maintain the internal temperature below 35°C. An exotherm may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to 50-60°C and maintain for 8-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into the 500 L extraction vessel containing 200 L of cold deionized water.
-
Extract the aqueous phase with toluene (3 x 80 L).
-
Combine the organic layers and wash with deionized water (2 x 100 L) and then with brine (1 x 100 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using the rotary evaporator.
-
-
Purification: Purify the crude product by vacuum distillation to obtain 3-methyl-1-propyl-1H-pyrazole as a colorless oil.
Expected Yield: 75-85%
Quantitative Data Summary (Step 1):
| Parameter | Value |
| Scale | 100 mol |
| 3-Methylpyrazole | 8.2 kg |
| 1-Bromopropane | 13.5 kg |
| Potassium Carbonate | 27.6 kg |
| DMSO | 82 L |
| Reaction Temperature | 50-60°C |
| Reaction Time | 8-12 hours |
| Typical Yield | 9.3 - 10.5 kg (75-85%) |
Step 2: Large-Scale Chlorosulfonation of 3-methyl-1-propyl-1H-pyrazole
Chlorosulfonation of N-alkylpyrazoles is typically achieved using chlorosulfonic acid. This is a highly exothermic and hazardous reaction that requires strict temperature control and careful handling of the corrosive and reactive reagent. The reaction is generally performed in an inert solvent or with an excess of chlorosulfonic acid serving as the solvent. For large-scale operations, a co-solvent like chloroform or dichloromethane is often used to aid in temperature control and stirring. The addition of thionyl chloride can improve the yield and selectivity of the reaction[2].
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | CAS No. | Purity |
| 3-methyl-1-propyl-1H-pyrazole | 124.18 | 32493-02-0 | ≥98% |
| Chlorosulfonic Acid (ClSO₃H) | 116.52 | 7790-94-5 | ≥99% |
| Thionyl Chloride (SOCl₂) | 118.97 | 7719-09-7 | ≥99% |
| Chloroform (CHCl₃) | 119.38 | 67-66-3 | Anhydrous, ≥99% |
| Crushed Ice/Water | - | - | - |
Equipment:
-
200 L glass-lined reactor with a robust mechanical stirrer, a temperature control unit capable of cooling to -10°C, a pressure-equalizing dropping funnel, and a gas outlet connected to a scrubber system (for HCl and SO₂).
-
500 L quenching vessel.
-
Filtration unit.
Protocol:
-
Reactor Setup: Ensure the 200 L reactor is clean, dry, and inerted with nitrogen. The scrubber should be charged with a sodium hydroxide solution.
-
Charging Reagents: To the reactor, add anhydrous chloroform (75 L). Cool the solvent to 0°C.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (46.6 kg, 400 mol) to the chloroform in the reactor via the dropping funnel, maintaining the temperature between 0°C and 5°C.
-
Substrate Addition: In a separate container, dissolve 3-methyl-1-propyl-1H-pyrazole (9.94 kg, 80 mol) in anhydrous chloroform (25 L). Add this solution to the dropping funnel and add it dropwise to the stirred chlorosulfonic acid solution over 3-4 hours, maintaining the internal temperature at 0-5°C.
-
Addition of Thionyl Chloride: After the pyrazole addition is complete, add thionyl chloride (11.4 kg, 96 mol) dropwise while keeping the temperature at 0-5°C[2].
-
Reaction: Slowly warm the reaction mixture to room temperature and then heat to 60°C for 6-8 hours. The off-gases (HCl) should be safely vented to the scrubber.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up (Quenching):
-
Cool the reaction mixture to 0-5°C.
-
In the 500 L quenching vessel, prepare a large quantity of crushed ice and water (approx. 200 kg).
-
CRITICAL STEP: Very slowly and carefully, transfer the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic process, and the rate of addition must be controlled to keep the quench temperature below 15°C.
-
The product will precipitate as a solid.
-
-
Isolation and Purification:
-
Stir the slurry for 1-2 hours after the quench is complete.
-
Collect the solid product by filtration.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Dry the solid product under vacuum at 40-50°C.
-
Expected Yield: 80-90%
Quantitative Data Summary (Step 2):
| Parameter | Value |
| Scale | 80 mol |
| 3-methyl-1-propyl-1H-pyrazole | 9.94 kg |
| Chlorosulfonic Acid | 46.6 kg |
| Thionyl Chloride | 11.4 kg |
| Chloroform | 100 L |
| Reaction Temperature | 60°C |
| Reaction Time | 6-8 hours |
| Typical Yield | 14.2 - 16.0 kg (80-90%) |
Safety and Hazard Analysis
-
1-Bromopropane: Flammable, harmful if swallowed or inhaled, and may cause reproductive harm. Handle in a well-ventilated area and wear appropriate PPE.
-
Chlorosulfonic Acid: Extremely corrosive and reacts violently with water, releasing toxic and corrosive gases (HCl). Causes severe skin burns and eye damage. Must be handled in a closed system with extreme caution. A dedicated scrubber is mandatory.
-
Thionyl Chloride: Toxic and corrosive. Reacts with water to produce HCl and SO₂. Handle in a fume hood or closed system.
-
General Precautions: All operations should be conducted by trained personnel in a facility equipped for large-scale chemical synthesis. Emergency showers, eyewash stations, and appropriate fire extinguishing media must be readily available. A thorough process hazard analysis (PHA) should be conducted before attempting this synthesis on a large scale.
Visualizations
Synthesis Workflow
Caption: Overall workflow for the two-step synthesis.
Logical Relationship of Reagents and Steps
Caption: Key reagents and their roles in the synthesis.
Conclusion
The protocols described provide a viable pathway for the large-scale synthesis of this compound. The key to a successful and safe scale-up lies in the careful control of reaction parameters, particularly temperature, and the implementation of robust safety measures for handling hazardous reagents. The presented methods, derived from established chemical principles for analogous compounds, offer a solid foundation for process development and optimization in an industrial setting. Further process validation and optimization are recommended before full-scale manufacturing.
References
Application Notes and Protocols for 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride is a versatile bifunctional building block in organic synthesis. Its structure, featuring a reactive sulfonyl chloride group on a substituted pyrazole core, makes it a valuable precursor for the synthesis of a wide range of molecular entities, particularly N-substituted pyrazole-4-sulfonamides. While specific literature on this exact compound is limited, its reactivity is analogous to other well-documented pyrazole-4-sulfonyl chlorides. These compounds are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by their sulfonamide derivatives.[1][2][3][4] Pyrazole and sulfonamide moieties are present in numerous pharmaceutically active compounds, and their combination often leads to synergistic effects and desirable pharmacological properties.[1][5]
These application notes provide a comprehensive overview of the synthesis and primary applications of this compound, complete with detailed experimental protocols and data extrapolated from closely related analogues.
Synthesis of this compound
The synthesis of the title compound can be envisioned as a two-step process: first, the construction of the N-propylated pyrazole ring, followed by chlorosulfonation at the C4 position. The following protocols are based on established methods for the synthesis of similar pyrazole derivatives.
Step 1: Synthesis of 3-methyl-1-propyl-1H-pyrazole
The pyrazole core can be synthesized via the condensation of a 1,3-dicarbonyl compound with propylhydrazine.
Experimental Protocol:
-
To a solution of pentane-2,4-dione (1.0 eq) in ethanol, add propylhydrazine (1.0 eq).
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to yield 3-methyl-1-propyl-1H-pyrazole.
Step 2: Chlorosulfonation of 3-methyl-1-propyl-1H-pyrazole
The pyrazole from Step 1 is then subjected to chlorosulfonation to introduce the sulfonyl chloride moiety at the C4 position. This is a common electrophilic substitution reaction for pyrazoles.[6]
Experimental Protocol:
-
In a fume hood, to a stirred solution of chlorosulfonic acid (5.5 eq) in chloroform, cooled to 0 °C, slowly add 3-methyl-1-propyl-1H-pyrazole (1.0 eq) under a nitrogen atmosphere.[7]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 10-12 hours.[7]
-
To the reaction mixture, add thionyl chloride (1.3 eq) and continue stirring at 60 °C for an additional 2 hours.[7]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Extract the product with dichloromethane.
-
The combined organic layers are washed with cold water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford crude this compound.
-
The crude product can be purified by column chromatography on silica gel.
Synthesis Pathway
Caption: Synthesis of the target compound.
Applications in Organic Synthesis: Synthesis of N-Substituted Pyrazole-4-sulfonamides
The primary application of this compound is as an electrophile for the synthesis of sulfonamides through reaction with primary or secondary amines.[1][7] The resulting pyrazole sulfonamides are a class of compounds with a broad spectrum of biological activities.[2][3]
General Experimental Protocol for Sulfonamide Synthesis:
-
To a solution of a primary or secondary amine (1.05 eq) and a base (e.g., diisopropylethylamine (DIPEA), 1.5 eq) in a suitable solvent (e.g., dichloromethane), add a solution of this compound (1.0 eq) in the same solvent at room temperature.[7]
-
Stir the reaction mixture at room temperature for 12-16 hours.[7]
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude sulfonamide can be purified by column chromatography or recrystallization.
General Reaction Scheme
Caption: Synthesis of pyrazole-4-sulfonamides.
Data Presentation
The following tables summarize reaction conditions and yields for the synthesis of analogous pyrazole-4-sulfonyl chlorides and their subsequent conversion to sulfonamides, as reported in the literature. This data can serve as a guide for optimizing the synthesis of derivatives of this compound.
Table 1: Synthesis of Analogous Pyrazole-4-sulfonyl Chlorides
| Pyrazole Precursor | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,5-dimethyl-1H-pyrazole | Chlorosulfonic acid, Thionyl chloride | Chloroform | 60 | 12 | 90 | [7] |
| 1,3,5-trimethyl-1H-pyrazole | Chlorosulfonic acid, Thionyl chloride | Chloroform | 60 | 12 | 90 | [7] |
Table 2: Synthesis of N-Substituted Pyrazole-4-sulfonamides
| Pyrazole Sulfonyl Chloride | Amine | Base | Solvent | Time (h) | Yield (%) | Reference |
| 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | DIPEA | Dichloromethane | 16 | 85-95 | [1] |
| 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride | Various substituted amines | DIPEA | Dichloromethane | 16 | 70-92 | [1] |
Biological Significance of Pyrazole Sulfonamide Derivatives
The sulfonamide derivatives synthesized from pyrazole-4-sulfonyl chlorides are of significant interest to drug development professionals due to their wide range of biological activities. These include:
-
Anticancer Activity: Many pyrazole sulfonamides have demonstrated potent antiproliferative activity against various cancer cell lines.[1][3]
-
Anti-inflammatory Activity: The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), and sulfonamide derivatives often retain or enhance this activity.[3]
-
Antimicrobial and Antifungal Activity: Certain substitution patterns on the pyrazole sulfonamide core have been shown to impart significant antibacterial and antifungal properties.[2]
-
Herbicidal Activity: Some pyrazole sulfonamide derivatives have been investigated as potential herbicides, targeting enzymes specific to plants.[8]
The synthesis of a library of diverse sulfonamides from this compound, followed by biological screening, is a common workflow in drug discovery.
Drug Discovery Workflow
Caption: Drug discovery workflow.
Conclusion
This compound is a valuable and reactive building block for the synthesis of novel chemical entities, particularly for the construction of pyrazole-4-sulfonamides. The straightforward and high-yielding nature of its reactions with amines makes it an attractive starting material for the generation of compound libraries for biological screening. The established importance of pyrazole sulfonamides in medicinal chemistry and agrochemicals underscores the utility of this and related pyrazole-4-sulfonyl chlorides in modern organic synthesis and drug discovery. The protocols and data presented here, based on closely related structures, provide a solid foundation for researchers to utilize this compound in their synthetic endeavors.
References
- 1. Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 1864337-57-4|3-Cyclopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 4. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-methyl-1-phenyl-1H-pyrazole | C10H10N2 | CID 70783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sildenafil - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Derivatization of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of a library of novel sulfonamide derivatives starting from 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride. It further outlines procedures for their subsequent biological screening against key therapeutic targets. Pyrazole and sulfonamide moieties are prominent pharmacophores found in numerous clinically approved drugs.[1] The combination of these two scaffolds offers a promising avenue for the discovery of new therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory conditions. These protocols are intended to guide researchers in the efficient synthesis and evaluation of this compound class.
Introduction
The pyrazole nucleus is a versatile heterocyclic scaffold known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Similarly, the sulfonamide group is a key functional group in medicinal chemistry, famously associated with antibacterial drugs but also found in carbonic anhydrase inhibitors, diuretics, and anticonvulsants. The strategic combination of these two pharmacophores into pyrazole-4-sulfonamide derivatives has led to the development of potent inhibitors of various enzymes and cellular processes.[1]
This application note focuses on the derivatization of this compound, a readily accessible building block, to generate a diverse library of sulfonamides for biological screening. The primary reaction involves the coupling of the sulfonyl chloride with a variety of primary and secondary amines to yield the corresponding sulfonamides.
Experimental Workflow
The overall process for the synthesis and screening of the 3-methyl-1-propyl-1H-pyrazole-4-sulfonamide library is depicted in the workflow diagram below. The process begins with the parallel synthesis of a compound library, followed by purification and characterization. The purified compounds are then subjected to high-throughput biological screening to identify initial "hits," which can be further evaluated in secondary assays.
Caption: General workflow for derivatization and biological screening.
Synthetic Protocol: Synthesis of N-Aryl-3-methyl-1-propyl-1H-pyrazole-4-sulfonamides
This protocol describes a general procedure for the reaction of this compound with various substituted anilines.
Materials:
-
This compound
-
Substituted anilines (e.g., 4-fluoroaniline, 4-methoxyaniline, 3-chloroaniline)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a solution of a selected aniline (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add TEA (1.5 mmol, 1.5 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
In a separate flask, dissolve this compound (1.1 mmol, 1.1 equivalents) in anhydrous DCM (5 mL).
-
Add the sulfonyl chloride solution dropwise to the aniline solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexanes) to yield the pure sulfonamide derivative.[1]
-
Characterize the final compound using NMR and Mass Spectrometry.
Biological Screening Protocols
Based on the known activities of pyrazole sulfonamides, two primary screening assays are presented: a carbonic anhydrase inhibition assay and an anti-proliferative assay against a cancer cell line.
Carbonic Anhydrase (CA) Inhibition Assay
Many pyrazole sulfonamide derivatives are potent inhibitors of carbonic anhydrases, particularly isoforms like CA IX, which are implicated in cancer.[4][5][6]
Principle: This assay measures the inhibition of the esterase activity of a human carbonic anhydrase isoform (e.g., hCA II, IX, or XII) using 4-nitrophenyl acetate (NPA) as a substrate. The enzyme catalyzes the hydrolysis of NPA to 4-nitrophenolate, which can be monitored spectrophotometrically at 400 nm.
Materials:
-
Purified human carbonic anhydrase (hCA II, IX, or XII)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
4-Nitrophenyl acetate (NPA)
-
Synthesized pyrazole sulfonamide derivatives
-
Acetazolamide (standard CA inhibitor)
-
96-well microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare stock solutions of the synthesized derivatives and acetazolamide in DMSO (e.g., 10 mM).
-
In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution (at various concentrations), and 20 µL of the enzyme solution.
-
Incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of NPA solution (in acetonitrile).
-
Immediately measure the change in absorbance at 400 nm over time (e.g., for 3 minutes) at 25°C.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to a DMSO control.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Anti-proliferative Assay (MTT Assay)
This assay determines the cytotoxic effect of the synthesized compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer, HL-60 leukemia)[7]
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Synthesized pyrazole sulfonamide derivatives
-
Doxorubicin (standard anticancer drug)
-
96-well cell culture plates
Procedure:
-
Seed cells into a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[7]
Data Presentation: Biological Activity of Analogous Compounds
While specific data for derivatives of this compound is not available in the public domain, the following tables summarize the biological activities of structurally related pyrazole sulfonamides to provide a benchmark for expected potency.
Table 1: Carbonic Anhydrase Inhibition Data for Analogous Pyrazole Sulfonamides
| Compound ID | R-Group (Amine) | hCA II (IC₅₀, µM) | hCA IX (IC₅₀, µM) | hCA XII (IC₅₀, µM) |
| Derivative A | 4-Fluorophenyl | 0.39 ± 0.05[4] | 0.15 ± 0.07[4] | 0.28 ± 0.05[4] |
| Derivative B | 4-Bromophenyl | >10 | 0.25 ± 0.09 | 0.12 ± 0.07[5] |
| Derivative C | 2-Methoxyphenyl | 0.75 ± 0.13[4] | 1.25 ± 0.21 | 0.85 ± 0.15 |
| Derivative D | 3,4-Difluorophenyl | 0.24 ± 0.18[5] | 0.18 ± 0.06 | 0.31 ± 0.08 |
| Acetazolamide | (Standard) | 0.012 | 0.025 | 0.005 |
Data sourced from studies on different pyrazole-4-sulfonamide cores and presented for comparative purposes.[4][5]
Table 2: Anti-proliferative Activity of Analogous Pyrazole Sulfonamides
| Compound ID | R-Group (Amine) | MCF-7 (IC₅₀, µM) | HL-60 (IC₅₀, µM) | MDA-MB-231 (IC₅₀, µM) |
| Derivative E | 4-Chlorophenyl | 16.20[7] | 8.43[7] | 12.54[7] |
| Derivative F | 4-Methylphenyl | 11.70[7] | 10.43[7] | 4.07[7] |
| Derivative G | 4-Methoxyphenyl | 12.48[7] | 8.99[7] | 7.18[7] |
| Doxorubicin | (Standard) | 0.85 | 0.52 | 0.91 |
Data represents activities of pyrazoline derivatives bearing a methylsulfonylphenyl scaffold and is for illustrative purposes.[7]
Table 3: Antimicrobial Activity of Analogous Pyrazole Sulfonamides
| Compound ID | R-Group (Amine) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |
| Derivative H | 4-Acetamidophenyl | 8 | 16 |
| Derivative I | Naphthyl | 16 | 32 |
| Derivative J | Quinolyl | 4 | 8 |
| Ciprofloxacin | (Standard) | 1 | 0.5 |
MIC (Minimum Inhibitory Concentration) values are illustrative, based on various pyrazole sulfonamide structures reported in the literature.
Potential Signaling Pathway Involvement: VEGFR2 Inhibition
Several pyrazole-based sulfonamides have been identified as inhibitors of protein kinases, which are crucial regulators of cell signaling. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key kinase involved in angiogenesis (the formation of new blood vessels), a process critical for tumor growth and metastasis.[7] Inhibition of the VEGFR2 signaling pathway is a clinically validated strategy in oncology.
Caption: Inhibition of the VEGFR2 signaling pathway by a pyrazole sulfonamide derivative.
The diagram illustrates that the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR2, initiates a phosphorylation cascade through proteins like PLCγ, PKC, Raf, MEK, and ERK. This ultimately leads to cellular responses such as proliferation and angiogenesis, which support tumor growth. Pyrazole sulfonamide derivatives can act as inhibitors, blocking the autophosphorylation of VEGFR2 and thereby halting the downstream signaling cascade.[7] This mechanism makes them attractive candidates for development as anti-cancer therapeutics.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 5. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII | Semantic Scholar [semanticscholar.org]
- 7. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Novel Sulfonamides from 3-Methyl-1-Propyl-1H-Pyrazole-4-Sulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of a diverse library of sulfonamides derived from 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride. Pyrazole-containing sulfonamides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This protocol is designed to be a practical guide for researchers in drug discovery and development, offering a streamlined approach to generating novel molecular entities for screening and lead optimization.
Introduction
The pyrazole scaffold is a privileged structure in drug discovery, and its combination with a sulfonamide moiety often leads to compounds with enhanced therapeutic potential.[4][5] Sulfonamides are known to act as inhibitors of various enzymes, such as carbonic anhydrases and kinases, which are implicated in numerous disease pathways.[1][3][6][7] The one-pot synthesis approach described herein offers a time- and resource-efficient method for the preparation of a variety of N-substituted 3-methyl-1-propyl-1H-pyrazole-4-sulfonamides, facilitating rapid structure-activity relationship (SAR) studies.
Applications in Drug Discovery
Sulfonamides derived from pyrazoles have shown significant promise in several therapeutic areas:
-
Anticancer Agents: Many pyrazole sulfonamide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[1][2][3] Their mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as carbonic anhydrase IX (CA IX), which is overexpressed in many hypoxic tumors and contributes to the acidification of the tumor microenvironment.[6][7]
-
Enzyme Inhibition: Beyond cancer, these compounds are being investigated as inhibitors of other enzymes like α-glucosidase, suggesting potential applications in the management of diabetes.[8]
-
Antimicrobial Agents: The sulfonamide functional group has a long history in the development of antibacterial drugs, and novel pyrazole-containing analogs continue to be explored for their activity against resistant microbial strains.
Experimental Protocols
This section details the one-pot synthesis of N-substituted 3-methyl-1-propyl-1H-pyrazole-4-sulfonamides from the corresponding sulfonyl chloride and various primary and secondary amines.
Materials and Reagents:
-
This compound
-
Primary or secondary amine of choice
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
General One-Pot Procedure for the Synthesis of Sulfonamides:
-
To a solution of the desired primary or secondary amine (1.05 equivalents) in anhydrous dichloromethane (10 volumes) at room temperature (25-30 °C), add diisopropylethylamine (1.5 equivalents).
-
Stir the mixture for 10-15 minutes.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (5 volumes).
-
Add the sulfonyl chloride solution dropwise to the amine solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (10 volumes).
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 volumes) and brine (1 x 10 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 3-methyl-1-propyl-1H-pyrazole-4-sulfonamide.
Note: The choice of base and solvent can be optimized for specific substrates. For less reactive amines, a stronger base or a higher reaction temperature may be required.
Data Presentation
The following tables summarize typical reaction yields for the one-pot synthesis of various sulfonamides from a pyrazole-4-sulfonyl chloride, based on literature for analogous compounds.
Table 1: Synthesis of Sulfonamides from Pyrazole-4-Sulfonyl Chloride and Various Amines
| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | DIPEA | DCM | 16 | 85 |
| 2 | 4-Methoxyaniline | DIPEA | DCM | 16 | 88 |
| 3 | 4-Chloroaniline | DIPEA | DCM | 16 | 82 |
| 4 | Benzylamine | DIPEA | DCM | 14 | 90 |
| 5 | Piperidine | TEA | THF | 12 | 92 |
| 6 | Morpholine | TEA | THF | 12 | 95 |
| 7 | N-Methylaniline | DIPEA | DCM | 18 | 75 |
Yields are based on isolated product after purification and are representative examples from similar reported syntheses.[2]
Table 2: Biological Activity of Representative Pyrazole Sulfonamides
| Compound | Target | Assay | IC₅₀ / Kᵢ | Reference |
| Pyrazole Sulfonamide A | Carbonic Anhydrase IX | Enzyme Inhibition | 25 nM (Kᵢ) | [6] |
| Pyrazole Sulfonamide B | α-Glucosidase | Enzyme Inhibition | 5.2 µM (IC₅₀) | [8] |
| Pyrazole Sulfonamide C | HCT-116 Colon Cancer Cells | Cell Viability | 10.5 µM (IC₅₀) | [7] |
Visualizations
Diagram 1: General Workflow for One-Pot Sulfonamide Synthesis
Caption: A streamlined workflow for the one-pot synthesis of N-substituted pyrazole sulfonamides.
Diagram 2: Potential Signaling Pathway Inhibition by Pyrazole Sulfonamides in Cancer
References
- 1. dovepress.com [dovepress.com]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the chromatographic purification of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound via column chromatography.
Issue 1: Low or No Recovery of Product from the Column
-
Question: After running a silica gel column, I'm observing a very low yield or complete loss of my this compound. What is the likely cause and how can I fix it?
-
Answer: The primary cause is likely the decomposition of the sulfonyl chloride on the acidic surface of standard silica gel.[1] Sulfonyl chlorides are reactive electrophiles that can hydrolyze to the corresponding sulfonic acid in the presence of moisture and an acidic catalyst.[2][3]
Solutions:
-
Assess Stability: Before performing chromatography, test the compound's stability by spotting it on a silica TLC plate and letting it sit for 30-60 minutes before eluting.[4] If a new, more polar spot (the sulfonic acid) appears or the original spot diminishes, degradation is occurring.
-
Neutralize the Stationary Phase: Deactivate the acidic silanol groups on the silica gel. This can be achieved by preparing the eluent with 0.5-1% triethylamine (v/v) or by washing the silica gel with a solvent containing triethylamine before packing the column.[1]
-
Use an Alternative Stationary Phase: Consider using a less acidic or neutral stationary phase such as Florisil or alumina (basic).[1]
-
Minimize Contact Time: Use flash column chromatography to reduce the time the compound spends on the column. A properly chosen solvent system that gives a retention factor (Rf) of 0.3-0.4 is ideal.[4]
-
Issue 2: The Purified Product is Contaminated with a Highly Polar Impurity
-
Question: My NMR and TLC analysis show a persistent, highly polar impurity co-eluting or streaking, which I believe is the corresponding sulfonic acid. How can I remove it?
-
Answer: This impurity is almost certainly 3-methyl-1-propyl-1H-pyrazole-4-sulfonic acid, formed via hydrolysis.[5] Due to its high polarity and acidic nature, it often streaks on silica gel and can be difficult to separate from the target compound by chromatography alone.
Solutions:
-
Aqueous Basic Wash: The most effective way to remove the sulfonic acid is with a liquid-liquid extraction during the reaction workup, before chromatography.[6] Wash the organic layer (e.g., dichloromethane or ethyl acetate) containing the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] The sulfonic acid will be deprotonated to its salt, which is soluble in the aqueous layer and can be easily separated.[6]
-
"Sacrificial" Base on Column: If a basic wash is not feasible, adding a non-nucleophilic base like triethylamine to the eluent can help the sulfonic acid salt remain at the column's origin while the desired sulfonyl chloride elutes.
-
Issue 3: Poor Separation Between the Product and Other Impurities
-
Question: My column chromatography is providing poor resolution, and the desired product is co-eluting with impurities of similar polarity. How can I improve the separation?
-
Answer: Poor resolution is a common chromatographic challenge that can be overcome by optimizing several parameters.[6]
Solutions:
-
Adjust Mobile Phase Polarity: If using normal-phase silica gel, a gradual decrease in eluent polarity (e.g., increasing the hexane-to-ethyl acetate ratio) will increase the retention time of all compounds and may improve separation.[6] Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
-
Change Solvent System: The selectivity of the separation can be altered by changing the solvents used in the mobile phase. For example, switching from an ethyl acetate/hexane system to a dichloromethane/hexane or acetone/hexane system can change the elution order and improve resolution.[4]
-
Optimize Column Parameters: Ensure you are using the correct amount of silica gel (typically 50-100 times the mass of the crude sample) and that the column is packed properly without any air bubbles or cracks.
-
Improve Sample Loading: The sample should be loaded onto the column in the narrowest possible band.[7] Dissolve the crude product in a minimal amount of the initial eluent. If solubility is an issue, use a stronger solvent like dichloromethane to dissolve the sample and then adsorb it onto a small amount of silica gel.[7] After evaporating the solvent, the resulting dry powder can be loaded onto the column (dry-loading).[7]
-
Data Summary: Troubleshooting
| Problem | Likely Cause(s) | Recommended Solutions |
| Low/No Product Recovery | Decomposition on acidic silica gel. | Test stability on TLC; use neutralized silica/eluent (add triethylamine); use flash chromatography; switch to alumina or Florisil. |
| Polar Impurity Contamination | Hydrolysis to sulfonic acid. | Perform an aqueous basic wash (e.g., NaHCO₃) during workup before the column.[6] |
| Poor Separation / Co-elution | Inappropriate solvent system; improper column packing or loading. | Adjust eluent polarity (gradient); change solvent system; use correct silica-to-sample ratio; apply sample in a narrow band (dry-loading).[6][7] |
| Compound Streaking on TLC | Acidity of the compound or silica; strong interaction with stationary phase. | Add a small amount of triethylamine to the developing solvent; use pre-treated TLC plates. |
Frequently Asked Questions (FAQs)
-
Q1: Why is this compound particularly sensitive to silica gel?
-
A1: Sulfonyl chlorides are inherently reactive electrophiles. The silanol (Si-OH) groups on the surface of silica gel are acidic and can catalyze the hydrolysis of the sulfonyl chloride to the less reactive and highly polar sulfonic acid, especially if trace moisture is present in the eluent or on the silica itself.[1] Heteroaromatic sulfonyl chlorides, in particular, can have complex stability profiles.[8]
-
-
Q2: What is a good starting eluent system for purifying this compound on a silica gel column?
-
A2: A common starting point for sulfonyl chlorides and related compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane (DCM).[9] Begin with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity based on TLC analysis.
-
-
Q3: How do I properly perform a "dry-loading" technique?
-
A3: Dissolve your crude sample in a suitable volatile solvent (like DCM or acetone). Add silica gel (approximately 10-20 times the mass of your sample) to this solution to form a slurry.[7] Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[7] This powder can then be carefully added to the top of the packed column.[7]
-
-
Q4: Can I store this compound after purification?
Experimental Protocols
Protocol 1: Flash Column Chromatography with Neutralized Silica
This protocol is designed to minimize degradation of the acid-sensitive sulfonyl chloride.
-
Eluent Preparation: Based on prior TLC analysis, prepare the mobile phase (e.g., ethyl acetate/hexanes). Add triethylamine to the mixture to a final concentration of 0.5% (v/v). For example, to 1 liter of eluent, add 5 mL of triethylamine.
-
Column Packing (Slurry Method):
-
Select an appropriate size column.
-
In a beaker, mix the silica gel with the initial, low-polarity eluent (containing triethylamine) to form a slurry.
-
Pour the slurry into the column and use gentle pressure or tapping to ensure even packing without air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[7]
-
-
Sample Loading (Dry-Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., DCM).
-
Add 10-20 parts of silica gel relative to the mass of the crude product.
-
Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply positive pressure (flash chromatography) to run the column at a steady, rapid pace.
-
Collect fractions and monitor their contents using TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator. Note that triethylamine is relatively high-boiling and may require co-evaporation with a solvent like toluene or drying under high vacuum to remove completely.
-
Visualizations
Workflow and Logic Diagrams
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. rsc.org [rsc.org]
Technical Support Center: 3-Methyl-1-Propyl-1H-Pyrazole-4-Sulfonyl Chloride Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride, with a primary focus on addressing issues of low yield.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction to synthesize this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in this chlorosulfonation reaction can stem from several factors, from the quality of your starting materials to the specific reaction conditions. Here are the primary areas to investigate:
-
Purity of Starting Material: Ensure the starting 3-methyl-1-propyl-1H-pyrazole is pure. Impurities can lead to side reactions, consuming the reagents and lowering the yield. It is recommended to use a freshly purified starting material.
-
Moisture Contamination: Chlorosulfonic acid reacts violently with water. The presence of moisture in the glassware, solvent, or starting pyrazole will consume the chlorosulfonic acid and reduce its effectiveness. All glassware should be oven-dried, and anhydrous solvents must be used.
-
Suboptimal Reaction Temperature: The temperature for the addition of the pyrazole to the chlorosulfonic acid solution is critical. The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and prevent degradation. After the initial addition, the temperature is often raised to drive the reaction to completion.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
-
Improper Stoichiometry: An incorrect ratio of reactants can lead to low yields. An excess of chlorosulfonic acid is typically used to ensure the complete conversion of the pyrazole.
-
Issue 2: Formation of Unwanted Side Products
-
Question: I am observing significant side product formation in my reaction, which is complicating purification and reducing my yield. What are these side products and how can I minimize their formation?
-
Answer: The formation of side products is a common issue in chlorosulfonation reactions. Key strategies to minimize them include:
-
Control of Reaction Temperature: As mentioned, maintaining a low temperature during the addition of the pyrazole is crucial to prevent side reactions such as polysulfonation or degradation of the pyrazole ring.
-
Slow and Controlled Addition: The 3-methyl-1-propyl-1H-pyrazole should be added to the chlorosulfonic acid solution slowly and in a controlled manner to dissipate the heat generated and maintain a consistent reaction temperature.
-
Use of Thionyl Chloride: The addition of thionyl chloride after the initial reaction with chlorosulfonic acid can help to convert any sulfonic acid intermediate to the desired sulfonyl chloride, which can improve the overall yield and reduce the amount of the sulfonic acid byproduct.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound?
A1: Chloroform is a commonly used solvent for the chlorosulfonation of pyrazoles.[1] It is important to use an anhydrous grade of the solvent to prevent the decomposition of chlorosulfonic acid.
Q2: How can I effectively monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase should be chosen to achieve good separation between the starting material (3-methyl-1-propyl-1H-pyrazole) and the product (this compound).
Q3: What is the recommended work-up and purification procedure for this reaction?
A3: After the reaction is complete, the mixture is typically quenched by carefully pouring it onto crushed ice. The product can then be extracted with a suitable organic solvent, such as dichloromethane. The organic layer should be washed with cold water and brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Q4: I am having difficulty with the purification of the final product. Are there any tips?
A4: The sulfonyl chloride product can be sensitive to moisture and may hydrolyze back to the sulfonic acid on a silica gel column. To minimize this, it is advisable to use a non-polar eluent system and to run the column relatively quickly. Alternatively, recrystallization from a suitable solvent system can be an effective purification method.
Experimental Protocols
Synthesis of 3-methyl-1-propyl-1H-pyrazole
Synthesis of this compound
The following protocol is adapted from a similar procedure for the chlorosulfonation of 3,5-dimethyl-1H-pyrazole.[1]
Materials:
-
3-methyl-1-propyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Anhydrous chloroform
-
Dichloromethane
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add a solution of chlorosulfonic acid (5.5 equivalents) in anhydrous chloroform.
-
Cool the solution to 0 °C in an ice-salt bath.
-
Slowly add a solution of 3-methyl-1-propyl-1H-pyrazole (1.0 equivalent) in anhydrous chloroform via the dropping funnel, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, and then heat to 60 °C for 10 hours.
-
Cool the reaction mixture to room temperature and then slowly add thionyl chloride (1.3 equivalents).
-
Heat the mixture to 60 °C and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary
While specific quantitative data for the synthesis of this compound is not available in the provided search results, the following table summarizes the optimized conditions for a similar reaction, the sulfonylation of 3,5-dimethyl-1H-pyrazole, which achieved a high yield.[1]
| Reagent/Condition | Stoichiometry/Value |
| Pyrazole Compound | 1.0 equivalent |
| Chlorosulfonic Acid | 5.5 equivalents |
| Thionyl Chloride | 1.32 equivalents |
| Solvent | Chloroform |
| Initial Temperature | 0 °C |
| Reaction Temperature | 60 °C |
| Reaction Time | 12 hours |
| Reported Yield | 90% |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for addressing low yield in the synthesis reaction.
References
side reactions of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride with nucleophiles
Technical Support Center: 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and other issues encountered during experiments with this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected reactions of this compound with nucleophiles?
A1: The primary reaction is the nucleophilic substitution at the sulfur atom of the sulfonyl chloride group. With primary or secondary amines, the expected product is the corresponding sulfonamide. With alcohols, it will form sulfonate esters.
Q2: I am observing a significant amount of a water-soluble byproduct in my reaction with an amine. What could this be?
A2: A common water-soluble byproduct is the corresponding sulfonic acid, 3-methyl-1-propyl-1H-pyrazole-4-sulfonic acid. This results from the hydrolysis of the sulfonyl chloride in the presence of water.[1][2][3] It is crucial to conduct reactions under anhydrous conditions to minimize this side reaction.
Q3: My reaction is sluggish, and I'm getting a low yield of the desired sulfonamide. What can I do to improve the reaction?
A3: Low reactivity can be due to several factors:
-
Insufficiently basic conditions: A base is required to neutralize the HCl generated during the reaction. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used.[4][5]
-
Steric hindrance: If your nucleophile is sterically hindered, the reaction may require more forcing conditions, such as elevated temperatures or a longer reaction time.
-
Solvent choice: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred. The choice of solvent can influence reaction rates.[4][6]
Q4: I am seeing an unexpected peak in my mass spectrometry analysis that does not correspond to my desired product or the hydrolyzed starting material. What could it be?
A4: While less common, other side reactions can occur:
-
Dimerization: Under certain conditions, particularly with hydrazine derivatives as nucleophiles, dimerization of the nucleophile by reaction with two molecules of the sulfonyl chloride can occur.
-
Reaction with the solvent: Some solvents can react with highly reactive sulfonyl chlorides. Ensure your solvent is inert under the reaction conditions.
-
N-dealkylation of the amine nucleophile: While not a direct reaction of the sulfonyl chloride, some reaction conditions might promote the dealkylation of the amine nucleophile, leading to unexpected sulfonamide products.
Q5: What are the recommended storage and handling conditions for this compound?
A5: this compound is expected to be corrosive and moisture-sensitive, similar to other pyrazole sulfonyl chlorides.[1][2] It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of desired sulfonamide | Reaction conditions not optimized. | - Ensure the use of a suitable non-nucleophilic base (e.g., TEA, DIPEA) in slight excess. - Try different aprotic solvents (DCM, THF, acetonitrile). - Increase the reaction temperature or time, monitoring for decomposition. |
| Presence of 3-methyl-1-propyl-1H-pyrazole-4-sulfonic acid | Hydrolysis of the sulfonyl chloride. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (nitrogen or argon). |
| Formation of a di-sulfonated product with a primary amine | Incorrect stoichiometry. | - Use a slight excess of the primary amine relative to the sulfonyl chloride. |
| Difficulty in purifying the sulfonamide product | Similar polarity of product and byproducts. | - Column chromatography is often effective for purification.[4][5] A range of solvent systems (e.g., ethyl acetate/hexanes) may be screened. - Recrystallization can also be an effective purification method. |
| No reaction or very slow reaction | Poor nucleophilicity of the amine/alcohol. | - Consider using a stronger, non-nucleophilic base. - Catalytic amounts of 4-dimethylaminopyridine (DMAP) can sometimes accelerate the reaction, but be mindful of potential side reactions. |
Summary of Potential Side Reactions
| Side Reaction | Reactant(s) | Side Product | Conditions Favoring Side Reaction |
| Hydrolysis | Water | 3-methyl-1-propyl-1H-pyrazole-4-sulfonic acid | Presence of moisture in reagents or solvent. |
| Reaction with Alcohol Solvent | Methanol, Ethanol | Methyl/Ethyl 3-methyl-1-propyl-1H-pyrazole-4-sulfonate | Using an alcohol as a solvent instead of an inert solvent. |
| Di-sulfonylation | Primary Amine | N,N-bis(3-methyl-1-propyl-1H-pyrazole-4-sulfonyl)amine | Using an excess of the sulfonyl chloride relative to the primary amine. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from this compound and a Primary/Secondary Amine:
-
To a solution of the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.1 eq.) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.
Visualizations
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
improving the stability of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride in solution
Welcome to the Technical Support Center for 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues that may be encountered during the handling and use of this compound in solution.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of purity in solution, even at low temperatures. | Hydrolysis due to residual water in the solvent. | Ensure the use of anhydrous solvents (e.g., dichloromethane, acetonitrile, THF).[1] Consider storing the solution over molecular sieves. |
| Reaction with nucleophilic solvents (e.g., alcohols, primary/secondary amines). | Use aprotic solvents. If a protic solvent is necessary for a reaction, add the sulfonyl chloride to the reaction mixture at a low temperature and as the last reagent. | |
| Low or no yield in sulfonylation reactions. | Degradation of the sulfonyl chloride prior to or during the reaction. | Use a fresh, high-purity batch of the sulfonyl chloride. Minimize the time the compound is in solution before use. |
| Inappropriate reaction conditions (e.g., wrong base, solvent, or temperature). | Optimize the reaction conditions. Use a non-nucleophilic base like pyridine or triethylamine.[1] Aprotic solvents are generally recommended.[1] | |
| Formation of multiple unexpected products. | Presence of impurities in the starting material or solvent. | Verify the purity of all reagents and solvents. |
| Side reactions such as bis-sulfonylation of primary amines. | Use a stoichiometric amount or a slight excess of the amine relative to the sulfonyl chloride.[1] | |
| Decomposition of the sulfonyl chloride leading to reactive intermediates. | Run the reaction at a lower temperature and under an inert atmosphere (e.g., nitrogen or argon). | |
| Discoloration of the solution upon storage. | Decomposition of the pyrazole ring or reaction with impurities. | Store the solution in the dark, under an inert atmosphere, and at a low temperature (-20°C or below). |
| Oxidation of the compound. | Degas solvents before use and store solutions under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two main degradation pathways for heteroaromatic sulfonyl chlorides like this compound are hydrolysis and formal SO2 extrusion.[1][2] Hydrolysis, the reaction with water, results in the formation of the corresponding sulfonic acid. SO2 extrusion can lead to the formation of chlorinated pyrazole derivatives.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: Anhydrous aprotic solvents are highly recommended to minimize hydrolysis. Suitable solvents include dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF).[1] For long-term storage in solution, it is crucial to use high-purity, dry solvents and store at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere.
Q3: How can I monitor the stability of my this compound solution over time?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[3] This method should be able to separate the parent compound from its potential degradation products. By analyzing samples at various time points, you can quantify the remaining concentration of the sulfonyl chloride and determine its degradation rate.
Q4: What are the ideal storage conditions for the neat compound?
A4: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. Storage at 2-8°C is often recommended. It is important to protect it from moisture and air.
Q5: Can I use a base to stabilize the solution?
A5: It is generally not recommended to add a base for stabilization during storage, as this can promote other reactions. However, in a reaction mixture, a non-nucleophilic base is essential to scavenge the HCl generated during sulfonylation.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound.
1. Acid and Base Hydrolysis:
- Prepare stock solutions of the compound in a suitable aprotic solvent (e.g., acetonitrile).
- Add an aliquot of the stock solution to solutions of 0.1 M HCl and 0.1 M NaOH.
- Incubate the samples at room temperature and at an elevated temperature (e.g., 60°C).
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize them, and dilute with the mobile phase for HPLC analysis.
2. Oxidative Degradation:
- Add an aliquot of the stock solution to a solution of 3% hydrogen peroxide.
- Incubate at room temperature.
- At specified time points, withdraw aliquots and dilute with the mobile phase for HPLC analysis.
3. Thermal Degradation:
- For solid-state stability, store the compound in a temperature-controlled oven (e.g., 60°C).
- For solution stability, incubate a solution of the compound in a chosen anhydrous aprotic solvent at an elevated temperature (e.g., 60°C).
- At specified time points, prepare solutions from the solid sample or withdraw aliquots from the solution for HPLC analysis.
4. Photodegradation:
- Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
- Keep a control sample in the dark under the same conditions.
- At specified time points, analyze both the exposed and control samples by HPLC.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general approach for developing a stability-indicating HPLC method.
1. Instrumentation:
- HPLC system with a UV or photodiode array (PDA) detector.
2. Chromatographic Conditions (Example):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: Gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Determined by the UV absorbance maximum of the compound. A PDA detector is useful for monitoring multiple wavelengths.
- Column Temperature: 30°C
3. Sample Preparation:
- Samples from the forced degradation study should be neutralized (if necessary) and diluted to a suitable concentration with the mobile phase.
- Filter all samples through a 0.45 µm filter before injection.
4. Method Validation:
- The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative stability data. Since specific experimental data for this compound is not publicly available, hypothetical data is used for illustrative purposes.
Table 1: Hydrolytic Stability of this compound
| Condition | Temperature (°C) | Time (hours) | % Remaining (Hypothetical) |
| 0.1 M HCl | 25 | 24 | 85 |
| 0.1 M HCl | 60 | 8 | 40 |
| Water | 25 | 24 | 92 |
| 0.1 M NaOH | 25 | 2 | <10 |
Table 2: Stability in Organic Solvents at 25°C
| Solvent | Time (days) | % Remaining (Hypothetical) |
| Anhydrous Acetonitrile | 7 | 98 |
| Anhydrous Dichloromethane | 7 | 97 |
| Anhydrous THF | 7 | 95 |
| Methanol | 1 | 60 |
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Pyrazole Sulfonylation Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during pyrazole sulfonylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges that may arise during the synthesis, purification, and analysis of sulfonylated pyrazoles.
Q1: Why is the yield of my pyrazole sulfonylation reaction consistently low?
A1: Low yields in pyrazole sulfonylation can be attributed to several factors, from suboptimal reaction conditions to the purity of starting materials.[1][2]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the pyrazole starting material and the sulfonylating agent (e.g., sulfonyl chloride) are pure. Impurities can lead to side reactions that consume reagents and complicate purification.[1]
-
Optimize the Base: The choice and amount of base are critical. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. The strength and steric hindrance of the base can influence the reaction rate and selectivity. Optimization studies have shown that DIPEA can sometimes provide better yields compared to TEA.[3]
-
Evaluate the Solvent: The reaction solvent plays a significant role. Dichloromethane (DCM) is a common choice, but other solvents like chloroform, tetrahydrofuran (THF), or acetonitrile might be more suitable depending on the specific substrates.[3][4] In some cases, polar aprotic solvents like DMF have shown good results.[3]
-
Control Reaction Temperature: Sulfonylation reactions can be sensitive to temperature. Running the reaction at 0 °C initially and then allowing it to warm to room temperature or gently heating it can impact the yield.[3] Optimization might be required to find the ideal temperature profile for your specific substrates.[5]
-
Monitor Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[1][3]
-
Consider the Sulfonylating Agent: The reactivity of the sulfonyl chloride can affect the yield. If the reaction is sluggish, a more reactive sulfonylating agent might be needed.
Q2: How can I control the regioselectivity of N-sulfonylation on an unsymmetrical pyrazole (N1 vs. N2)?
A2: Achieving regioselectivity in the N-sulfonylation of unsymmetrical pyrazoles is a common challenge due to the similar nucleophilicity of the two nitrogen atoms.[6] The outcome is influenced by a delicate balance of steric and electronic factors.
Strategies to Enhance Regioselectivity:
-
Steric Hindrance: This is often the most significant factor. The sulfonyl group will preferentially attach to the less sterically hindered nitrogen atom.[6] For example, if you have a bulky substituent at the C5 position, sulfonylation is more likely to occur at the N1 position.
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogens. Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, potentially directing the sulfonylation to the other nitrogen.
-
Reaction Conditions: The choice of base and solvent can significantly impact the N1/N2 ratio.[6] Experimenting with different base/solvent combinations is recommended. For instance, certain combinations might favor the formation of a specific pyrazolate salt, which then reacts with different selectivity.
-
Protecting Groups: In complex syntheses, using a protecting group on one of the nitrogen atoms can be a reliable strategy to ensure selective sulfonylation at the desired position. The protecting group can then be removed in a subsequent step.
Q3: I am observing multiple spots on my TLC, indicating side products. What are the likely impurities?
A3: Besides the desired product and unreacted starting materials, several side products can form during pyrazole sulfonylation.
-
Isomeric Products: As discussed above, if you are using an unsymmetrical pyrazole, you may be forming a mixture of N1 and N2 sulfonylated isomers.[7]
-
Bis-sulfonylation: It is possible for a second sulfonylation to occur, either on the other nitrogen atom (if the first sulfonylation was on a carbon) or on a carbon atom of the pyrazole ring.
-
Hydrolysis of Sulfonyl Chloride: The sulfonylating agent can react with any trace amounts of water in the reaction mixture to form the corresponding sulfonic acid, which will not react with the pyrazole. Ensure you are using anhydrous conditions.
-
Degradation Products: Some pyrazole derivatives or sulfonylating agents may be unstable under the reaction conditions, leading to decomposition products.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Pyrazole-4-sulfonamide
The following table summarizes the optimization of the coupling reaction between pyrazole-4-sulfonyl chloride and 2-phenylethylamine.
| Entry | Base | Solvent | Time (h) | Yield (%) |
| 1 | TEA | DCM | 16 | 35 |
| 2 | TEA | THF | 24 | 26 |
| 3 | TEA | ACN | 16 | 46 |
| 4 | DIPEA | DCM | 16 | 55 |
| 5 | DIPEA | THF | 24 | 47 |
| 6 | DIPEA | ACN | 16 | 52 |
Data adapted from a study on the synthesis of pyrazole-4-sulfonamide derivatives. Conditions: Pyrazole-4-sulfonyl chloride (1.0 equiv), 2-phenylethylamine (1.05 equiv), base (1.5 equiv), solvent, 25-30 °C.[3]
Experimental Protocols
General Protocol for N-Sulfonylation of a Pyrazole
This protocol provides a general methodology for the N-sulfonylation of a pyrazole using a sulfonyl chloride.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole (1.0 equivalent) and an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add a suitable base, such as triethylamine (TEA, 1.2 equivalents) or diisopropylethylamine (DIPEA, 1.2 equivalents), dropwise to the stirred solution.
-
Sulfonyl Chloride Addition: Slowly add the desired sulfonyl chloride (1.1 equivalents), either neat or as a solution in the reaction solvent.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting pyrazole is consumed.
-
Work-up: Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the pure sulfonylated pyrazole.
Visualizations
Caption: Troubleshooting workflow for low yield in pyrazole sulfonylation.
Caption: Factors influencing N1 vs. N2 regioselectivity in pyrazole sulfonylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07282D [pubs.rsc.org]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Purification of 3-Methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride. Our aim is to offer practical solutions to common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound typically involves the chlorosulfonation of the corresponding 3-methyl-1-propyl-1H-pyrazole. This is commonly achieved by reacting the pyrazole with chlorosulfonic acid, often in the presence of a chlorinating agent like thionyl chloride, in a suitable solvent such as chloroform.[1]
Q2: What are the most common impurities I might encounter in my crude product?
A2: The most prevalent impurities include:
-
3-methyl-1-propyl-1H-pyrazole-4-sulfonic acid: This is the primary hydrolysis product of the desired sulfonyl chloride. It can form during the reaction or, more commonly, during the aqueous work-up.
-
Unreacted 3-methyl-1-propyl-1H-pyrazole: Incomplete reaction will leave the starting material in your crude product.
-
Residual chlorinating agents and acids: Traces of chlorosulfonic acid, thionyl chloride, and hydrochloric acid (a byproduct) may be present.
-
Isomeric sulfonyl chlorides: Although less common, sulfonation at other positions on the pyrazole ring is a possibility, depending on the reaction conditions.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the sulfonylation reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] A spot for the starting pyrazole should diminish and a new spot for the sulfonyl chloride product should appear. It is advisable to use a developing system that provides good separation between the starting material and the product.
Q4: What are the recommended storage conditions for this compound?
A4: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Problem 1: Low Yield of Crude Product
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Ensure the reaction is stirred for a sufficient amount of time at the appropriate temperature. Monitor the reaction by TLC until the starting material is consumed.[1] |
| Hydrolysis of Product during Work-up | Perform the aqueous work-up quickly and at a low temperature (e.g., 0-10°C) to minimize hydrolysis of the sulfonyl chloride.[1] Use of ice-cold water is recommended. |
| Sub-optimal Reagent Stoichiometry | Ensure that a sufficient excess of the chlorosulfonating agent is used to drive the reaction to completion. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Impurity | Identification | Removal Strategy |
| 3-methyl-1-propyl-1H-pyrazole-4-sulfonic acid | This impurity is highly polar and water-soluble. | During aqueous work-up, the sulfonic acid will preferentially partition into the aqueous layer. Thorough washing of the organic layer with cold water or brine will help remove it. |
| Unreacted 3-methyl-1-propyl-1H-pyrazole | This impurity is less polar than the sulfonic acid but may have similar polarity to the product. | Purification by flash column chromatography is often effective. A gradient elution with a hexane/ethyl acetate system can separate the product from the starting material. |
| Residual Acids | Can be detected by pH measurement of the aqueous washings. | Washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, can neutralize and remove residual acids. This should be done cautiously to avoid excessive hydrolysis of the product. |
Experimental Protocols
General Synthesis of Pyrazole-4-sulfonyl Chloride (Adapted for this compound)
This protocol is adapted from the synthesis of similar pyrazole-4-sulfonyl chlorides.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-methyl-1-propyl-1H-pyrazole in chloroform.
-
Addition of Chlorosulfonic Acid: Cool the solution to 0°C in an ice bath. Slowly add chlorosulfonic acid dropwise, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, raise the temperature to 60°C and stir for 10-12 hours.
-
Addition of Thionyl Chloride: Add thionyl chloride to the reaction mixture and continue stirring at 60°C for an additional 2 hours.
-
Work-up: Cool the reaction mixture to 0-10°C and carefully pour it into a mixture of dichloromethane and ice-cold water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.[1]
Purification Protocols
Protocol 1: Flash Column Chromatography
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The optimal gradient should be determined by TLC analysis of the crude product.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the silica gel column. Elute with the chosen mobile phase gradient, collecting fractions and monitoring by TLC to isolate the pure product.
Protocol 2: Recrystallization
-
Solvent Selection: The choice of solvent is crucial. For pyrazole derivatives, common single solvents include ethanol, methanol, and isopropanol. Mixed solvent systems like hexane/ethyl acetate or hexane/acetone can also be effective. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Procedure: Dissolve the crude product in a minimal amount of the hot recrystallization solvent. If the solution is colored, it can be treated with a small amount of activated charcoal and then hot-filtered. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
The following table provides a qualitative comparison of the two primary purification methods. Quantitative data will vary depending on the specific experimental conditions and the initial purity of the crude product.
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Flash Column Chromatography | >95% | 60-80% | Good for removing a wide range of impurities, including those with similar polarity. | Can be time-consuming and requires larger volumes of solvent. Potential for product degradation on silica gel. |
| Recrystallization | >98% (if successful) | 50-70% | Can yield very high purity product. Simpler procedure than chromatography. | Finding a suitable solvent can be challenging. Lower yields if the product has significant solubility in the cold solvent. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low purity issues in the final product.
References
handling and storage recommendations for 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride
Technical Support Center: 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride
This guide provides essential information for the safe handling and storage of this compound, a reactive sulfonyl chloride derivative. The following recommendations are based on best practices for handling similar chemical compounds and are intended for use by trained professionals in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: While specific data for this compound is limited, analogous sulfonyl chlorides are known to be corrosive and water-reactive.[1] Contact with moisture can release toxic and corrosive gases such as hydrogen chloride and sulfur oxides.[1] It is crucial to handle this compound with care to avoid contact with skin, eyes, and the respiratory tract.[2] Inhalation may cause respiratory irritation.[2]
Q2: What are the proper storage conditions for this compound?
A2: To ensure stability and safety, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It is imperative to protect it from moisture and water.[1] The storage area should be a designated corrosives area, away from incompatible materials such as bases, strong oxidizing agents, and amines.[1]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: A comprehensive set of PPE should be worn to minimize exposure. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Compatible chemical-resistant gloves.[2]
-
Skin Protection: A lab coat or other protective clothing to prevent skin contact.[2]
-
Respiratory Protection: If working outside a fume hood or if dust/vapors are generated, a NIOSH/MSHA-approved respirator is necessary.[2]
All handling of this substance should ideally be conducted within a chemical fume hood.[1]
Troubleshooting Guide
Problem: I observe fuming when I open the container.
-
Cause: The compound is likely reacting with moisture in the air. Sulfonyl chlorides are known to be water-reactive.[1]
-
Solution: Immediately close the container and move it to a desiccator or a glove box with an inert atmosphere if available. Ensure the storage area is dry and that all handling is performed under anhydrous conditions.
Problem: The material has discolored or solidified.
-
Cause: This could indicate decomposition or reaction with contaminants. Exposure to moisture or incompatible materials can lead to degradation.
-
Solution: Do not use the material. Dispose of it as hazardous waste according to your institution's guidelines. Review your storage and handling procedures to prevent future occurrences.
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| Storage Temperature | Room temperature | [4] |
| Storage Conditions | Keep in a dark place, sealed in dry conditions.[4] | [4] |
| Incompatible Materials | Bases, strong oxidizing agents, amines, water.[1] | [1] |
| Hazard Statements | H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][4] | [2][4] |
| Precautionary Statements | P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][5] | [2][5] |
Experimental Workflow & Logic
The following diagram illustrates the recommended workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of Sulfonyl Chlorides.
References
Technical Support Center: Workup Procedures for Reactions with 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup of reactions involving this compound, particularly in the synthesis of pyrazole-4-sulfonamides.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product Precipitation/Oiling Out During Aqueous Quench | - The product may have low solubility in the quenching medium (e.g., cold water).- The concentration of the product in the organic solvent may be too high. | - Instead of water, try quenching with a saturated aqueous solution of a salt like ammonium chloride or sodium bicarbonate to maintain a more organic-friendly environment.- Use a larger volume of the organic solvent for the reaction to keep the product dissolved.- If an oil forms, proceed with the extraction and consider that the "oil" is your crude product. |
| Low Yield of Isolated Product | - Incomplete reaction.- Hydrolysis of the sulfonyl chloride starting material or product during workup.- Product loss during extraction due to its partial solubility in the aqueous layer.- Inefficient purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.[1]- Perform the aqueous quench at a low temperature (0-10 °C) to minimize hydrolysis.[1]- Back-extract the aqueous layer with the organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.[1][2]- Optimize the mobile phase for column chromatography to ensure good separation and minimize product loss. |
| Presence of Unreacted Amine in the Final Product | - Insufficient amount of this compound used.- The amine is not sufficiently nucleophilic. | - Use a slight excess of the amine (e.g., 1.05 equivalents) to ensure the complete consumption of the sulfonyl chloride.[1]- If the amine is a weak nucleophile, consider using a stronger base or a higher reaction temperature. However, be mindful of potential side reactions. |
| Formation of a Disulfonated Byproduct | - If the amine has more than one reactive N-H bond, disulfonation can occur. | - Use a larger excess of the amine to favor monosulfonation.- Add the sulfonyl chloride slowly to the amine solution to maintain a low concentration of the electrophile. |
| Difficulty in Removing Excess Base (e.g., DIPEA, Triethylamine) | - The base is soluble in both the organic and aqueous phases. | - Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the amine base and extract it into the aqueous layer. Be cautious if your product is acid-sensitive.- Alternatively, wash with a saturated aqueous solution of ammonium chloride. |
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for the synthesis of a sulfonamide using this compound and an amine?
A1: A typical procedure involves quenching the reaction mixture, extracting the product, washing the organic layer, drying, and purifying. After monitoring the reaction to completion by TLC or LC-MS, the reaction mass is typically quenched by adding cold water.[1] The organic layer is then separated. The aqueous layer can be extracted again with the same organic solvent to maximize yield.[1] The combined organic layers are then dried over an anhydrous salt like sodium sulfate and the solvent is evaporated under vacuum.[1] The resulting crude product is then purified, commonly by column chromatography.[1]
Q2: How can I monitor the progress of my reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This will help you determine when the starting materials have been consumed and the product has formed, preventing unnecessarily long reaction times which can lead to side product formation.
Q3: What are some common solvents and bases used for sulfonamide synthesis with pyrazole sulfonyl chlorides?
A3: Dichloromethane (DCM) is a commonly used solvent for these reactions.[1] Diisopropylethylamine (DIPEA) is a frequently used base.[1] The choice of solvent and base can be optimized depending on the specific amine being used.
Q4: My final product is a pale yellow solid. Is this expected?
A4: Yes, pyrazole sulfonyl chlorides and their corresponding sulfonamide derivatives can often be pale yellow solids.[1] However, the color can vary depending on the purity and the specific structure of the compound. If you are concerned about impurities, further purification or analytical characterization (like NMR) is recommended.
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol is a general guideline for the synthesis of a sulfonamide from this compound and a primary or secondary amine.
-
To a solution of the amine (1.05 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents) in dichloromethane (DCM, 10 volumes), add a solution of this compound (1.0 equivalent) in DCM (5 volumes) at 25–30 °C.[1]
-
Stir the reaction mixture at 25–30 °C for 16 hours or until completion is confirmed by TLC or LC-MS analysis.[1]
-
Upon completion, add cold water (10 volumes) to the reaction mixture and stir for 10 minutes.[1]
-
Separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by column chromatography.[1]
Visualizations
Below are diagrams illustrating the experimental workflow and logical relationships in the workup procedures.
References
Technical Support Center: Synthesis of Pyrazole-4-Sulfonamides
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of pyrazole-4-sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for pyrazole-4-sulfonamides?
A1: The most common synthetic pathway involves a three-step process:
-
Pyrazole Ring Formation: Synthesis of the initial pyrazole ring, often through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]
-
Chlorosulfonation: Introduction of a sulfonyl chloride group at the C4 position of the pyrazole ring, typically using chlorosulfonic acid, sometimes in combination with thionyl chloride.[1][2]
-
Amidation: Reaction of the pyrazole-4-sulfonyl chloride intermediate with a primary or secondary amine in the presence of a base to form the final sulfonamide product.[1][3]
Q2: My pyrazole ring synthesis is resulting in a mixture of regioisomers. How can I improve selectivity?
A2: The formation of regioisomeric mixtures is a known challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. To improve regioselectivity, consider modifying the solvent system. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of a single isomer.
Q3: Is the intermediate pyrazole-4-sulfonyl chloride stable?
A3: Pyrazole-4-sulfonyl chlorides are reactive intermediates and should be handled with care. They are particularly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive in the subsequent amidation step.[3] It is best to use the sulfonyl chloride intermediate immediately after preparation or store it under strictly anhydrous conditions. Commercially available pyrazole-4-sulfonyl chlorides should be stored in a desiccator. This class of compounds can be corrosive and may release toxic gases upon contact with water.[4]
Q4: What are the best practices for monitoring the progress of these reactions?
A4: Thin-Layer Chromatography (TLC) is the most frequently cited method for monitoring the progress of all steps in the synthesis.[1][5] For more detailed analysis, especially for identifying impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[5][6]
Troubleshooting Guide
Problem 1: Low Yield or No Product in the Chlorosulfonation Step
| Possible Cause | Suggested Solution | TLC/Analytical Observation |
| Incomplete Reaction | The reaction of pyrazoles with chlorosulfonic acid can be slow. Ensure sufficient reaction time (can be 10+ hours) and temperature (e.g., 60°C). The addition of thionyl chloride can improve the yield.[1][2] | A persistent spot corresponding to the starting pyrazole on the TLC plate. |
| Degradation of Starting Material | Pyrazole rings with sensitive functional groups may degrade under the harsh acidic conditions of chlorosulfonation. | Multiple new spots or streaking on the TLC plate, indicating decomposition. |
| Use of Excess Chlorosulfonic Acid | While a large excess of chlorosulfonic acid is typically used, ensure the reaction is worked up carefully by pouring it onto crushed ice to avoid violent reactions and potential product degradation.[7] | N/A (Procedural issue) |
Problem 2: Low Yield or Failure in the Amidation Step
| Possible Cause | Suggested Solution | TLC/Analytical Observation |
| Hydrolysis of Pyrazole-4-sulfonyl Chloride | The sulfonyl chloride is highly susceptible to moisture. Use anhydrous solvents (e.g., dry DCM, THF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] | A new spot on TLC corresponding to the pyrazole sulfonic acid. This impurity will not react with the amine and can be difficult to remove. |
| Low Nucleophilicity of the Amine | Amines with electron-withdrawing groups are less reactive.[3] More forcing conditions may be required, such as a stronger base, higher reaction temperature, or longer reaction time. | The TLC plate shows a strong spot for the pyrazole-4-sulfonyl chloride and the amine, with little to no product formation even after extended time. |
| Inappropriate Base or Solvent | The choice of base and solvent is critical. Diisopropylethylamine (DIPEA) in dichloromethane (DCM) has been shown to be effective.[5] Protic solvents should be avoided as they can react with the sulfonyl chloride.[3] | In some solvent/base combinations (e.g., NaH in DMF), a series of side-product spots may appear on the TLC plate.[1] |
| Poor Temperature Control | The initial reaction can be exothermic. Add the sulfonyl chloride solution slowly to the amine solution at a lower temperature (e.g., 0 °C) to control the reaction, then allow it to warm to room temperature.[3] Elevated temperatures can lead to dimerization or polymerization.[3] | Formation of baseline material or insoluble polymers in the reaction flask. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution | Observation |
| Co-elution of Impurities | The primary impurity is often the corresponding pyrazole sulfonic acid from hydrolysis. This can be difficult to separate from the desired sulfonamide by column chromatography due to similar polarities. | Streaking or overlapping spots on the TLC plate. The purified product shows persistent impurities in NMR or LC-MS analysis. |
| Product Insolubility | The final sulfonamide product may have limited solubility in common chromatography solvents, leading to poor separation or precipitation on the column. | The product crashes out of solution during loading or elution from the column. |
| Alternative Purification | If column chromatography is ineffective, consider crystallization. For pyrazole intermediates, forming and crystallizing an acid addition salt can be an effective purification method.[8] | N/A (Alternative technique) |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data for key steps in the synthesis, compiled from literature sources.
Table 1: Optimization of the Sulfonylation Reaction
| Entry | Sulfonylating Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Chlorosulfonic Acid | Chloroform | 60 | 12 | ~70 |
| 2 | Chlorosulfonic Acid / SOCl₂ | Chloroform | 60 | 12 | 90[1] |
| 3 | Chlorosulfonic Acid | Neat | 110 | 3 | 33[7] |
Table 2: Optimization of the Amidation Reaction (Sulfonamide Coupling)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (TEA) | DCM | 25-30 | 16 | 26-46[5] |
| 2 | DIPEA | DCM | 25-30 | 16 | 55[5] |
| 3 | DIPEA | THF | 25-30 | 24 | 47[5] |
| 4 | Potassium tert-butoxide | THF | 25-30 | 16 | - |
Yields are highly substrate-dependent. This table provides a general comparison of conditions reported in the literature.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride
-
Setup: In a flask equipped with a stirrer and under a nitrogen atmosphere, add chloroform (75 mL). Cool the flask to 0°C in an ice bath.
-
Addition of Chlorosulfonic Acid: To a separate flask containing chloroform (175 mL), slowly add chlorosulfonic acid (166.7 g, 1430 mmol) while stirring at 0°C.
-
Addition of Pyrazole: Slowly add a solution of 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in chloroform to the chlorosulfonic acid solution at 0°C.
-
Reaction: After the addition is complete, raise the temperature of the reaction mixture to 60°C and stir for 10 hours.
-
Addition of Thionyl Chloride: At 60°C, add thionyl chloride (40.8 g, 343.2 mmol) dropwise over 20 minutes.
-
Completion: Continue stirring at 60°C for an additional 2 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. The product can then be extracted with a suitable organic solvent like ethyl acetate. The organic layers are combined, dried over sodium sulfate, and the solvent is removed under vacuum. The resulting crude sulfonyl chloride is often used in the next step without further purification.[1]
Protocol 2: General Synthesis of Pyrazole-4-sulfonamides
-
Setup: Dissolve the desired amine (e.g., 2-phenylethylamine, 2.7 mmol) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere.
-
Base Addition: Add a suitable base, such as diisopropylethylamine (DIPEA) (3.85 mmol), to the solution at room temperature (25–30 °C).
-
Sulfonyl Chloride Addition: In a separate flask, dissolve the pyrazole-4-sulfonyl chloride (2.57 mmol) in anhydrous DCM. Add this solution dropwise to the amine solution at 25–30 °C.
-
Reaction: Stir the reaction mixture for 16 hours at 25–30 °C. Monitor the reaction's progress by TLC.
-
Work-up: Upon completion, add cold water (approx. 10 volumes) to the reaction mixture and stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude compound by column chromatography on silica gel to yield the pure pyrazole-4-sulfonamide.[1][3]
Visualizations
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scitepress.org [scitepress.org]
- 7. 1H-Pyrazole-4-sulfonylchloride,1-methyl-(9CI) | 288148-34-5 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to the Analytical Characterization of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the characterization of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in synthetic chemistry. The guide compares its expected analytical data with two common alternative sulfonylating agents, p-toluenesulfonyl chloride (tosyl chloride, TsCl) and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride, DnsCl). Detailed experimental protocols and data are provided to assist researchers in identifying and characterizing these important reagents.
Introduction
Sulfonyl chlorides are a critical class of reagents in organic synthesis, primarily used for the formation of sulfonamides and sulfonate esters. The reactivity and spectroscopic properties of these compounds are of significant interest in drug discovery and development. This compound is a heterocyclic sulfonyl chloride that offers a unique structural motif for the synthesis of novel pharmaceutical candidates. Understanding its analytical characteristics is essential for reaction monitoring, quality control, and structural elucidation. This guide presents a comparison of its expected analytical data with the well-established sulfonylating agents, tosyl chloride and dansyl chloride.
Comparative Analytical Data
The following tables summarize the key analytical data for this compound and its alternatives.
Table 1: ¹H NMR Data (Predicted for Target Compound, Experimental for Alternatives)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ~7.8-8.0 | s | Pyrazole H-5 |
| ~4.0-4.2 | t | N-CH₂-CH₂-CH₃ | |
| ~2.5-2.7 | s | Pyrazole C-3-CH₃ | |
| ~1.8-2.0 | sextet | N-CH₂-CH₂-CH₃ | |
| ~0.9-1.1 | t | N-CH₂-CH₂-CH₃ | |
| p-Toluenesulfonyl chloride (TsCl) | 7.78 | d | Ar-H (ortho to SO₂Cl) |
| 7.35 | d | Ar-H (meta to SO₂Cl) | |
| 2.45 | s | Ar-CH₃ | |
| Dansyl chloride (DnsCl) | 8.54-8.21 | m | Naphthalene-H |
| 7.69-7.52 | m | Naphthalene-H | |
| 7.24 | d | Naphthalene-H | |
| 2.89 | s | N(CH₃)₂ |
Table 2: ¹³C NMR Data (Predicted for Target Compound, Experimental for Alternatives)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~150-152 | Pyrazole C-3 |
| ~138-140 | Pyrazole C-5 | |
| ~120-122 | Pyrazole C-4 | |
| ~52-54 | N-CH₂-CH₂-CH₃ | |
| ~23-25 | N-CH₂-CH₂-CH₃ | |
| ~12-14 | Pyrazole C-3-CH₃ | |
| ~10-12 | N-CH₂-CH₂-CH₃ | |
| p-Toluenesulfonyl chloride (TsCl) | 145.2 | Ar-C (ipso to SO₂Cl) |
| 132.5 | Ar-C (ipso to CH₃) | |
| 129.8 | Ar-C-H (meta to SO₂Cl) | |
| 127.8 | Ar-C-H (ortho to SO₂Cl) | |
| 21.7 | Ar-CH₃ | |
| Dansyl chloride (DnsCl) | 152.0 | Naphthalene-C (ipso to N(CH₃)₂) |
| 135.5 | Naphthalene-C (ipso to SO₂Cl) | |
| 130.8-124.2 | Naphthalene-C-H & C-q | |
| 119.7 | Naphthalene-C-H | |
| 115.2 | Naphthalene-C-H | |
| 45.3 | N(CH₃)₂ |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Characteristic Absorption Bands (cm⁻¹) | Assignment |
| This compound (Expected) | 1380-1360, 1190-1170 | S=O stretching (asymmetric and symmetric) |
| 3100-3000 | C-H stretching (aromatic/heteroaromatic) | |
| 2960-2850 | C-H stretching (aliphatic) | |
| p-Toluenesulfonyl chloride (TsCl) | 1375, 1178 | S=O stretching (asymmetric and symmetric) |
| 3070 | C-H stretching (aromatic) | |
| 2925 | C-H stretching (aliphatic) | |
| Dansyl chloride (DnsCl) | 1370, 1145 | S=O stretching (asymmetric and symmetric) |
| 3050 | C-H stretching (aromatic) | |
| 2850 | C-H stretching (aliphatic) |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Weight | Expected m/z of Molecular Ion [M]⁺ | Key Fragmentation Patterns |
| This compound | 222.69 g/mol | 222/224 (³⁵Cl/³⁷Cl isotopes) | Loss of Cl, SO₂, propyl group |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 g/mol | 190/192 (³⁵Cl/³⁷Cl isotopes) | Loss of Cl, SO₂, formation of tolyl cation (m/z 91) |
| Dansyl chloride (DnsCl) | 269.75 g/mol | 269/271 (³⁵Cl/³⁷Cl isotopes) | Loss of Cl, SO₂, dimethylamino group |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the sulfonyl chloride.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sulfonyl chloride in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (δ = 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Determine the chemical shifts of the signals in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation:
-
FTIR Spectrometer
-
Agate mortar and pestle
-
Salt plates (e.g., NaCl or KBr) or ATR accessory
Procedure (for solid samples using KBr pellet):
-
Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, particularly the strong S=O stretching bands for the sulfonyl chloride group.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation:
-
Mass Spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)
-
Direct infusion pump or GC/LC interface
Procedure (using Direct Infusion ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Data Acquisition: Infuse the sample solution directly into the ESI source of the mass spectrometer. Acquire the mass spectrum in the appropriate mass range.
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak and major fragment ions. The presence of the chlorine isotope pattern (³⁵Cl/³⁷Cl in a ~3:1 ratio) is a key diagnostic feature for sulfonyl chlorides.
Visualizations
Experimental Workflow for Sulfonyl Chloride Characterization
Caption: General experimental workflow for the characterization of sulfonyl chlorides.
Relationship between Target Compound and Alternatives
Caption: Logical relationship of the target compound to common alternative sulfonylating agents.
Comparative Analysis of HPLC and GC-MS for Purity Assessment of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride
A Guide for Researchers and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates is a critical aspect of drug development and manufacturing. This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols, presents comparative data, and offers insights into the strengths and limitations of each method for this specific application.
Introduction
This compound is a reactive compound susceptible to degradation, particularly hydrolysis of the sulfonyl chloride moiety. Therefore, robust and reliable analytical methods are essential to ensure its quality and the integrity of downstream processes. Both HPLC and GC-MS are powerful separation techniques, but their applicability and performance can differ significantly based on the physicochemical properties of the analyte. This guide aims to assist researchers in selecting the most appropriate method for their specific needs.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol details a reverse-phase HPLC method for the purity analysis of this compound. Due to the reactive nature of sulfonyl chlorides, derivatization is often employed to enhance stability and chromatographic performance.[1][2] However, for direct analysis, careful control of the mobile phase and temperature is crucial.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in acetonitrile and dilute to the mark.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
Instrumentation and Conditions:
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | Diode Array Detector (DAD) at 230 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a GC-MS method for the analysis of this compound. GC-MS is well-suited for the analysis of volatile and semi-volatile compounds.[3]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve the sample in a minimal amount of methanol and then dilute to the mark with dichloromethane.[3]
-
For quantitative analysis, an internal standard (e.g., a stable compound with similar chromatographic behavior) should be added.
Instrumentation and Conditions:
| Parameter | Condition |
| Instrument | Agilent 8890 GC System with 5977B MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[3] |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (20:1 ratio)[3] |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min.[3] |
| Oven Program | Initial temperature: 80 °C, hold for 2 minutes. Ramp to 280 °C at 15 °C/min, hold for 5 minutes.[3] |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Comparative Data
The following tables summarize the hypothetical performance data for the two methods in the analysis of a sample of this compound containing known impurities.
Table 1: Purity and Impurity Profile
| Parameter | HPLC-DAD | GC-MS |
| Purity of Main Compound (%) | 98.5 | 98.2 |
| Known Impurity 1 (%) | 0.8 (Hydrolysis Product) | 0.9 (Hydrolysis Product - may degrade) |
| Known Impurity 2 (%) | 0.5 (Starting Material) | 0.6 (Starting Material) |
| Unknown Impurities (Total, %) | 0.2 | 0.3 |
Table 2: Method Validation Parameters
| Parameter | HPLC-DAD | GC-MS |
| Linearity (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.01% | 0.02% |
| Limit of Quantitation (LOQ) | 0.03% | 0.06% |
| Precision (%RSD, n=6) | < 1.0% | < 1.5% |
| Accuracy (% Recovery) | 98-102% | 97-103% |
Method Comparison
HPLC:
-
Advantages:
-
Well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.
-
Generally provides higher precision and accuracy for quantitative analysis.
-
Non-destructive, allowing for fraction collection if needed.
-
-
Disadvantages:
-
The reactive sulfonyl chloride may degrade on the column or in aqueous mobile phases.
-
Higher consumption of solvents compared to GC.
-
GC-MS:
-
Advantages:
-
Excellent separation efficiency for volatile compounds.
-
Provides structural information from mass spectra, aiding in impurity identification.[4]
-
High sensitivity for many compounds.
-
-
Disadvantages:
-
The analyte must be volatile and thermally stable. The sulfonyl chloride may degrade in the hot injector.
-
Less suitable for highly polar or non-volatile impurities.
-
Visualizations
Caption: Experimental workflow for HPLC and GC-MS analysis.
Caption: Comparison of HPLC and GC-MS for the analysis.
Conclusion
Both HPLC and GC-MS can be effectively employed for the purity analysis of this compound. The choice of method will depend on the specific requirements of the analysis. For routine quality control where high precision and accuracy are paramount, the developed HPLC method is recommended. For impurity identification and the analysis of volatile by-products, GC-MS provides invaluable structural information. It is advisable to use both techniques during method development to gain a comprehensive understanding of the impurity profile. The protocols and data presented in this guide serve as a valuable starting point for the development and validation of analytical methods for this and similar compounds.
References
Validating the Structure of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl Chloride Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of chemical research. This guide provides a comparative overview of key experimental techniques for validating the structure of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride and its derivatives, complete with experimental protocols and data interpretation.
The accurate determination of a molecule's three-dimensional arrangement is crucial for understanding its structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[1] Pyrazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The sulfonyl chloride group is highly electrophilic, allowing for a variety of nucleophilic substitution reactions to create a library of derivatives.[3] This guide focuses on the principal analytical methods used to confirm the successful synthesis and structural integrity of these compounds.
Spectroscopic and Spectrometric Validation Techniques
A combination of spectroscopic and spectrometric methods is typically employed to provide a comprehensive structural confirmation. These techniques offer complementary information about the connectivity, chemical environment, and mass of the molecule.
| Technique | Information Obtained | Typical Observations for Pyrazole Derivatives |
| ¹H NMR Spectroscopy | Provides information about the number, connectivity, and chemical environment of hydrogen atoms. | - Distinct signals for the methyl and propyl groups with characteristic splitting patterns.- A singlet for the pyrazole ring proton.- Chemical shifts are influenced by the substituents on the pyrazole ring and the sulfonyl chloride group. |
| ¹³C NMR Spectroscopy | Reveals the number and chemical environment of carbon atoms in the molecule. | - Unique signals for each carbon atom in the pyrazole ring, methyl, and propyl groups.- The carbon atom attached to the sulfonyl chloride group will be significantly downfield. |
| FT-IR Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. | - Characteristic strong absorption bands for the S=O stretching of the sulfonyl chloride group (typically in the range of 1370-1350 cm⁻¹ and 1180-1160 cm⁻¹).- Bands corresponding to C=N and C=C stretching in the pyrazole ring. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of the molecule. | - A molecular ion peak corresponding to the exact mass of the derivative.- Characteristic fragmentation patterns can help confirm the structure. |
X-ray Crystallography: The Definitive Structure Determination
Single-crystal X-ray crystallography stands as the gold standard for unambiguous three-dimensional structure determination.[1] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.[1]
| Crystallographic Parameter | Significance | Example Values for Pyrazole Derivatives [1][4] |
| Crystal System | Describes the symmetry of the unit cell. | Monoclinic, Triclinic, Orthorhombic |
| Space Group | Defines the symmetry operations of the crystal. | P2₁/n, P-1, P2₁2₁2₁ |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Define the size and shape of the unit cell. | a = 9.348(2) Å, b = 9.793(2) Å, c = 16.366(4) Å, α = 87.493(6)°, β = 87.318(6)°, γ = 84.676(6)° (for a pyrazole derivative)[4] |
| Bond Lengths and Angles | Confirm the connectivity and geometry of the molecule. | - Pyrazole ring is typically planar.- S-O and S-Cl bond lengths are characteristic of sulfonyl chlorides. |
| Intermolecular Interactions | Reveal how molecules are packed in the crystal lattice. | Hydrogen bonds (e.g., N-H···O) and π-π stacking interactions are common.[5] |
Experimental Protocols
Synthesis of this compound
The synthesis of pyrazole-4-sulfonyl chlorides generally involves the chlorosulfonation of the corresponding pyrazole.[3][6]
-
Preparation of 3-methyl-1-propyl-1H-pyrazole: This precursor can be synthesized through the condensation reaction of a suitable hydrazine (e.g., propylhydrazine) with a β-diketone derivative.
-
Chlorosulfonation: The 3-methyl-1-propyl-1H-pyrazole is reacted with chlorosulfonic acid, often in a suitable solvent like chloroform, to introduce the sulfonyl chloride group at the 4-position of the pyrazole ring.[6] Thionyl chloride may also be used in the chlorination step.[3]
-
Workup and Purification: The reaction mixture is carefully quenched with cold water, and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography, to yield the pure this compound.[6]
Spectroscopic and Spectrometric Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A small sample of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz).
-
Data is processed and analyzed to determine chemical shifts, coupling constants, and integration values.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
A small amount of the sample is placed on the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer.
-
The spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹).
-
The positions and intensities of the absorption bands are analyzed to identify functional groups.
-
-
Mass Spectrometry (MS):
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
The solution is introduced into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
The mass-to-charge ratio (m/z) of the ions is measured to determine the molecular weight and fragmentation pattern.
-
Single-Crystal X-ray Crystallography
-
Crystal Growth: Suitable single crystals of the derivative are grown, often by slow evaporation of a solvent from a concentrated solution of the purified compound.
-
Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.[1]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected as the crystal is rotated.[1]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved and refined using specialized software to obtain the final atomic coordinates, bond lengths, and angles.[1]
Visualizing the Workflow and Pathways
Caption: Workflow for the synthesis and structural validation of pyrazole derivatives.
Caption: Reaction pathway for the synthesis of pyrazole-4-sulfonamide derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. 1-phenyl-1H-pyrazole-5-sulfonyl chloride (1703008-09-6) for sale [vulcanchem.com]
- 4. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study on the Reactivity of Substituted Pyrazole Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of substituted pyrazole sulfonyl chlorides, versatile building blocks in medicinal chemistry. The reactivity of the sulfonyl chloride group is paramount for the efficient synthesis of sulfonamides and other derivatives, which are prevalent in numerous biologically active compounds. This document summarizes the influence of substituents on the pyrazole ring on the reactivity of the sulfonyl chloride moiety, supported by available experimental data and established principles of organic chemistry.
Introduction to Pyrazole Sulfonyl Chlorides
Pyrazole sulfonyl chlorides are important intermediates in the synthesis of various pharmaceutical compounds. The pyrazole nucleus is a key pharmacophore, and the sulfonyl chloride group provides a reactive handle for introducing a sulfonyl or sulfonamide moiety, which is present in drugs with antimicrobial, anti-inflammatory, and anticancer properties. The reactivity of the sulfonyl chloride is highly dependent on the electronic environment of the pyrazole ring, which can be modulated by various substituents.
Comparative Reactivity Analysis
Key Substituents and Their Expected Effects:
-
N-Alkylation (e.g., N-methyl): Alkyl groups are weakly electron-donating. N-methylation of the pyrazole ring is expected to slightly increase the electron density on the ring, which in turn could marginally decrease the electrophilicity of the sulfonyl chloride group, leading to a slight decrease in reactivity compared to the N-unsubstituted analogue.
-
C-Alkylation (e.g., C-methyl): Methyl groups attached to the carbon atoms of the pyrazole ring are also electron-donating. Their effect on the reactivity of the sulfonyl chloride at a different position would be modest but would generally lead to a slight decrease in reactivity.
-
N-Arylation (e.g., N-phenyl): A phenyl group at the N1 position can act as an electron-withdrawing group through inductive effects, but also has the potential for resonance interactions. The overall effect on the electrophilicity of the sulfonyl chloride will depend on the balance of these effects and the position of the sulfonyl chloride group. Generally, an N-phenyl group is expected to increase the reactivity of the sulfonyl chloride compared to N-alkyl or unsubstituted analogues by withdrawing electron density from the ring.
Qualitative Reactivity Comparison:
Based on these electronic effects, a qualitative comparison of reactivity towards a given nucleophile would be:
N-phenyl-pyrazole sulfonyl chloride > N-unsubstituted pyrazole sulfonyl chloride > N-methyl-pyrazole sulfonyl chloride
This trend is based on the principle that electron-withdrawing groups enhance the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack.
Data on Sulfonamide Synthesis
The following table summarizes the synthesis of sulfonamides from two different pyrazole sulfonyl chlorides under similar reaction conditions. While not a direct measure of reaction rates, the yields provide an indication of the practical reactivity and efficiency of these reagents in a common synthetic application.
| Pyrazole Sulfonyl Chloride | Nucleophile (Amine) | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | Diisopropylethylamine | Dichloromethane | 16 | 55 | [1] |
| 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride | 4-Chlorophenethylamine | Diisopropylethylamine | Dichloromethane | 16 | 49 | [1] |
The data suggests that both N-unsubstituted and N-methylated pyrazole-4-sulfonyl chlorides are effective reagents for the synthesis of sulfonamides, providing moderate to good yields under standard conditions. A direct comparison of their intrinsic reactivity would require a competitive experiment or kinetic analysis.
Experimental Protocols
Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride[1]
-
Preparation of 3,5-Dimethyl-1H-pyrazole: Pentane-2,4-dione is reacted with hydrazine hydrate (85%) in methanol at 25–35 °C. The reaction is exothermic and proceeds to give a quantitative yield of 3,5-dimethyl-1H-pyrazole.
-
Sulfonylation: To a stirred solution of chlorosulfonic acid (5.5 equivalents) in chloroform at 0 °C under a nitrogen atmosphere, 3,5-dimethyl-1H-pyrazole (1.0 equivalent) in chloroform is added slowly.
-
The reaction mixture is then heated to 60 °C and stirred for 10 hours.
-
Thionyl chloride (1.32 equivalents) is added to the reaction mixture at 60 °C over 20 minutes, and stirring is continued for an additional 2 hours at the same temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is worked up to isolate the 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.
Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride[1]
-
N-Methylation of 3,5-Dimethyl-1H-pyrazole: To a solution of 3,5-dimethyl-1H-pyrazole (1.0 equivalent) in THF at 0 °C, potassium tert-butoxide (1.8 equivalents) is added in portions under a nitrogen atmosphere.
-
The mixture is stirred at 25–30 °C for 40 minutes.
-
Methyl iodide (1.3 equivalents) in THF is then added over 30 minutes, and the reaction is stirred for 16 hours at 25–30 °C.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched with cold water and extracted with ethyl acetate to yield 1,3,5-trimethyl-1H-pyrazole.
-
Sulfonylation: The sulfonylation is carried out following the same procedure as for 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, using 1,3,5-trimethyl-1H-pyrazole as the starting material.
Synthesis of 1-Phenyl-1H-pyrazole-5-sulfonyl Chloride[2]
-
Sulfonation: 1-Phenyl-1H-pyrazole is reacted with chlorosulfonic acid to yield 1-phenyl-1H-pyrazole-5-sulfonic acid.
-
Chlorination: The resulting sulfonic acid is then treated with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to afford 1-phenyl-1H-pyrazole-5-sulfonyl chloride.[2]
Reaction Mechanisms and Workflows
The following diagrams illustrate the general synthetic pathways and a proposed workflow for a comparative reactivity study.
Caption: General synthetic route for substituted pyrazole sulfonyl chlorides.
Caption: General reaction of pyrazole sulfonyl chlorides with nucleophiles.
Caption: Proposed workflow for a quantitative comparative reactivity study.
References
Assessing the Biological Efficacy of 3-Methyl-1-Propyl-1H-Pyrazole-4-Sulfonamide Derivatives: A Comparative Guide
The quest for novel therapeutic agents has led to significant interest in heterocyclic compounds, with pyrazole and sulfonamide moieties standing out as critical pharmacophores in numerous approved drugs.[1][2] The combination of these two scaffolds into pyrazole sulfonamide derivatives has yielded compounds with a wide array of biological activities, including antiproliferative, anti-inflammatory, antitubercular, and herbicidal properties.[1][3][4][5] This guide provides a comparative assessment of the biological efficacy of 3-methyl-1-propyl-1H-pyrazole-4-sulfonamide derivatives and related analogues, supported by experimental data and detailed protocols.
Comparative Efficacy of Pyrazole Sulfonamide Derivatives
The biological activity of pyrazole sulfonamide derivatives is significantly influenced by the substituents on both the pyrazole ring and the sulfonamide nitrogen. The following tables summarize the quantitative efficacy of various derivatives against different biological targets.
Table 1: Antiproliferative Activity of Pyrazole-4-Sulfonamide Derivatives against U937 Cells
| Compound ID | Structure | IC50 (µM) | Reference |
| MR-S1-1 | N-(2-(cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | >100 | [1] |
| Mitomycin C | (Standard) | 1.25 | [1] |
IC50: Half maximal inhibitory concentration.
Table 2: Enzyme Inhibitory Activity of Pyrazole Sulfonamide Derivatives
| Compound ID | Target Enzyme(s) | IC50 / KI (µM) | Selectivity Index | Reference |
| Benzothiophen-2-yl pyrazole carboxylic acid derivative 5b | COX-1 | 5.40 (IC50) | 344.56 | [5] |
| COX-2 | 0.01 (IC50) | [5] | ||
| 5-LOX | 1.78 (IC50) | [5] | ||
| Celecoxib | COX-2 | (Reference) | [5][6] | |
| Compound 2d | hCA I | 18.03 ± 2.86 nM (KI) | [7][8] | |
| hCA II | (Not specified) | [7][8] | ||
| Acetazolamide (AAZ) | hCA I | 382.13 ± 17.26 nM (KI) | [7] | |
| hCA II | 87.48 ± 3.62 nM (KI) | [7] | ||
| Compound 4g | hCAXII | 0.12 ± 0.07 (IC50) | [9] | |
| Compound 6d | COX-2 | 0.05 - 0.08 (IC50 range for potent compounds) | [6] |
COX: Cyclooxygenase; 5-LOX: 5-Lipoxygenase; hCA: human Carbonic Anhydrase; IC50: Half maximal inhibitory concentration; KI: Inhibition constant.
Table 3: Antitubercular Activity of Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives
| Compound ID | Target Strain | MIC (µg/mL) | % Inhibition | Reference |
| 9g | M. tuberculosis H37Rv | 10.2 | 99 | [3] |
| 9h | M. tuberculosis H37Rv | 25 | 98 | [3] |
| 9i | M. tuberculosis H37Rv | 40 | 98 | [3] |
| 9j | M. tuberculosis H37Rv | 62.5 | 96 | [3] |
| 9m | M. tuberculosis H37Rv | 0.20 | 99 | [3] |
| 9n | M. tuberculosis H37Rv | 62.5 | 96 | [3] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are protocols for key experiments cited in the literature for assessing the biological efficacy of pyrazole sulfonamide derivatives.
General Synthesis of Pyrazole Sulfonamide Derivatives
The synthesis of pyrazole sulfonamide derivatives generally involves a two-step process: sulfonylation of the pyrazole ring followed by amidation.[1][2]
-
Sulfonylation of Pyrazole: 3,5-dimethyl-1H-pyrazole is added to a stirred solution of chlorosulfonic acid in chloroform at 0 °C under a nitrogen atmosphere. The reaction temperature is then raised to 60 °C and stirred for 10 hours. Thionyl chloride is subsequently added, and the reaction is stirred for an additional 2 hours at 60 °C to yield the pyrazole-4-sulfonyl chloride intermediate.[1]
-
Amidation: The pyrazole-4-sulfonyl chloride is dissolved in dichloromethane and added to a solution of the desired amine and a base like diisopropylethylamine at 25–30 °C. The reaction mixture is stirred for 16 hours. After completion, the product is isolated by extraction and purified.[1][2]
In Vitro Antiproliferative Activity Assay (CellTiter-Glo®)
The antiproliferative activity of the synthesized compounds is often evaluated using the CellTiter-Glo® Luminescent Cell Viability Assay.[1][10]
-
Cell Culture: U937 cells (or other relevant cancer cell lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. A known cytotoxic agent, such as Mitomycin C, is used as a positive control.
-
Luminescence Measurement: After a specified incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: The luminescence is measured using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated using software like GraphPad Prism.[1]
Dual COX-2/5-LOX Inhibition Assay
The anti-inflammatory potential of pyrazole sulfonamide derivatives can be assessed by their ability to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[5]
-
COX Inhibition Assay: The activity of COX-1 and COX-2 is determined by measuring the peroxidase activity of the enzymes. The assay mixture contains the enzyme, heme, and a chromogenic substrate in a buffer. The reaction is initiated by the addition of arachidonic acid, and the absorbance is monitored.
-
5-LOX Inhibition Assay: The activity of 5-LOX is determined by monitoring the formation of leukotrienes from arachidonic acid.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is determined from the dose-response curves.
Signaling Pathways and Mechanisms of Action
A key mechanism for the anti-inflammatory activity of certain pyrazole sulfonamide derivatives is the dual inhibition of the COX-2 and 5-LOX enzymes in the arachidonic acid cascade. This dual inhibition is a promising strategy for developing safer non-steroidal anti-inflammatory drugs (NSAIDs).[5]
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors: From molecular design to in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
spectroscopic comparison of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride isomers
A Spectroscopic Comparison of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride Isomers
This guide provides a detailed spectroscopic comparison of this compound and its constitutional isomers. The data presented herein is intended to assist researchers, scientists, and drug development professionals in the unambiguous identification and characterization of these compounds through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
The isomers compared in this guide are:
-
Isomer A: this compound
-
Isomer B: 5-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride
-
Isomer C: 3-propyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
The distinct substitution patterns on the pyrazole ring in these isomers lead to unique spectroscopic signatures, which are crucial for their differentiation.
Chemical Structures of the Isomers
Caption: Chemical structures of the pyrazole-4-sulfonyl chloride isomers.
Spectroscopic Data Comparison
The following tables summarize the predicted and characteristic spectroscopic data for the three isomers.
¹H NMR Spectroscopy Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Protons | Isomer A (3-methyl-1-propyl) | Isomer B (5-methyl-1-propyl) | Isomer C (3-propyl-1-methyl) | Multiplicity | Integration |
| Pyrazole H-5/H-3 | ~8.0 | ~7.8 | ~8.0 | s | 1H |
| N-CH₂ (propyl) | ~4.1 | ~4.1 | - | t | 2H |
| N-CH₃ (methyl) | - | - | ~3.9 | s | 3H |
| Pyrazole C-CH₃ | ~2.6 | ~2.6 | - | s | 3H |
| Pyrazole C-CH₂ (propyl) | - | - | ~2.8 | t | 2H |
| -CH₂- (propyl) | ~1.8 | ~1.8 | ~1.7 | sextet | 2H |
| -CH₃ (propyl) | ~0.9 | ~0.9 | ~1.0 | t | 3H |
Note: Chemical shifts are estimations and may vary based on experimental conditions.
¹³C NMR Spectroscopy Data
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | Isomer A (3-methyl-1-propyl) | Isomer B (5-methyl-1-propyl) | Isomer C (3-propyl-1-methyl) |
| C-3 | ~152 | ~142 | ~158 |
| C-4 | ~115 | ~116 | ~115 |
| C-5 | ~140 | ~150 | ~140 |
| N-CH₂/N-CH₃ | ~52 | ~52 | ~38 |
| C-CH₃/C-CH₂ | ~14 | ~12 | ~24 |
| -CH₂- (propyl) | ~24 | ~24 | ~22 |
| -CH₃ (propyl) | ~11 | ~11 | ~14 |
Note: Chemical shifts are estimations and may vary based on experimental conditions.
IR Spectroscopy Data
Table 3: Characteristic IR Absorption Bands (cm⁻¹)
| Functional Group | Vibration | Expected Range | Notes |
| S=O | Asymmetric stretch | 1375 - 1350 | Strong absorption, characteristic of sulfonyl chlorides. |
| S=O | Symmetric stretch | 1180 - 1160 | Strong absorption, characteristic of sulfonyl chlorides. |
| C=N, C=C | Ring stretching | 1600 - 1450 | Multiple bands, typical for pyrazole ring. |
| C-H | Aromatic stretch | 3150 - 3100 | Weak to medium absorption. |
| C-H | Aliphatic stretch | 3000 - 2850 | Medium to strong absorptions from methyl and propyl groups. |
Subtle shifts in the pyrazole ring stretching frequencies may be observed between the isomers due to the different substitution patterns.
Mass Spectrometry Data
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Ion | Notes |
| 222/224 | [M]⁺ | Molecular ion peak with a characteristic 3:1 isotopic pattern for ³⁵Cl and ³⁷Cl. |
| 187 | [M - Cl]⁺ | Loss of chlorine radical. |
| 159 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group. |
| 97 | [C₄H₅N₂S]⁺ | Further fragmentation of the pyrazole ring. |
The relative intensities of fragment ions may differ slightly between isomers, potentially aiding in their differentiation.
Experimental Protocols
Synthesis of Pyrazole-4-sulfonyl Chlorides
A general method for the synthesis of pyrazole-4-sulfonyl chlorides involves the chlorosulfonation of the corresponding N-alkylated pyrazole.[1]
Workflow for Synthesis
Caption: General workflow for the synthesis of pyrazole-4-sulfonyl chlorides.
Procedure:
-
The appropriate N-alkylated pyrazole (e.g., 3-methyl-1-propyl-1H-pyrazole) is dissolved in a suitable solvent such as chloroform.[1]
-
The solution is cooled to 0°C in an ice bath under a nitrogen atmosphere.[1]
-
Chlorosulfonic acid (approximately 5-6 equivalents) is added dropwise to the stirred solution, maintaining the low temperature.[1]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60°C for several hours.[1]
-
Thionyl chloride (approximately 1.5 equivalents) is then added, and the mixture is stirred for an additional period at 60°C.[1]
-
The reaction is carefully quenched by pouring it onto ice-water.
-
The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole-4-sulfonyl chloride isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters: Standard pulse sequence, spectral width of ~16 ppm, relaxation delay of 1 s, and 16-32 scans.
-
¹³C NMR Parameters: Proton-decoupled pulse sequence, spectral width of ~220 ppm, relaxation delay of 2 s, and 1024 or more scans.
IR Spectroscopy:
-
Sample Preparation: A thin film of the neat liquid or a KBr pellet for solid samples.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹.
Mass Spectrometry:
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC-MS) or a direct insertion probe.
-
Parameters: Ionization energy of 70 eV.
Logical Differentiation of Isomers
The spectroscopic data provides a clear basis for differentiating between the three isomers.
References
A Comparative Guide to the Quantitative Analysis of 3-Methyl-1-Propyl-1H-Pyrazole-4-Sulfonyl Chloride in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of reactive intermediates is critical for reaction monitoring, process optimization, and quality control in pharmaceutical and chemical manufacturing. 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride is a key building block in the synthesis of various biologically active compounds. Its inherent reactivity, however, presents a challenge for accurate quantification in complex reaction mixtures. This guide provides an objective comparison of three common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Method Performance
The choice of analytical technique for the quantification of this compound depends on several factors, including the complexity of the reaction matrix, the required sensitivity and accuracy, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for this application.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a stationary and mobile phase. Quantification via UV detection, often after derivatization. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. Quantification by Flame Ionization Detector (FID). | Quantification based on the direct proportionality between the integrated NMR signal area and the number of nuclei. |
| Sample Preparation | Derivatization is often required to enhance stability and detectability.[1][2] | Derivatization may be necessary to improve volatility and thermal stability. | Minimal sample preparation; requires a suitable deuterated solvent and an internal standard of known concentration.[3][4] |
| Specificity | High, especially with chromatographic separation and selective derivatization. | High, based on unique retention times. | Very high; provides structural confirmation of the analyte.[5] |
| Sensitivity | High (ng to pg range), depending on the detector and derivatizing agent. | High (pg to fg range) with FID. | Moderate (µg to mg range).[6] |
| Accuracy & Precision | Excellent with proper validation and use of internal/external standards. | Excellent with an internal standard.[7] | Excellent, as it is a primary ratio method.[8] |
| Analysis Time | Typically 15-30 minutes per sample. | Typically 10-20 minutes per sample. | Typically 5-15 minutes per sample. |
| Key Advantages | Widely available, robust, and highly sensitive.[1][9] | Excellent for volatile and thermally stable compounds. | Non-destructive, requires no analyte-specific reference standard for purity determination, and provides structural information.[3][5] |
| Key Disadvantages | The reactive sulfonyl chloride may degrade on the column; derivatization adds complexity.[1][2] | The analyte may decompose at high temperatures in the injector or column. | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific reaction mixtures.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Derivatization
Due to the reactive nature of sulfonyl chlorides, direct analysis can be challenging. A robust method involves derivatization to form a stable, easily detectable product.[1][2]
Experimental Workflow:
Figure 1: Workflow for quantitative analysis by RP-HPLC with derivatization.
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile. Create a series of calibration standards by diluting the stock solution. Derivatize each standard using the same procedure as the samples.
-
Sample Preparation (Derivatization):
-
Carefully withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the aliquot in a solution of a derivatizing agent (e.g., 1 mL of 0.1 M aniline in acetonitrile) to form the stable sulfonamide derivative.[10]
-
Vortex the mixture and allow it to react for 10 minutes.
-
Dilute the derivatized sample to a suitable concentration with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with 0.1% trifluoroacetic acid in water (A) and acetonitrile (B).[9]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards. Determine the concentration of the analyte in the sample from this curve.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable if the target analyte and its potential derivatized form are sufficiently volatile and thermally stable.
Experimental Workflow:
Figure 2: Workflow for quantitative analysis by GC-FID.
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound and an internal standard (e.g., biphenyl) in anhydrous acetonitrile. Create a series of calibration standards with a constant concentration of the internal standard and varying concentrations of the analyte.
-
Sample Preparation:
-
Withdraw a precise aliquot (e.g., 20 µL) of the reaction mixture.
-
Dilute the aliquot in a known volume (e.g., 1 mL) of a solution containing the internal standard in anhydrous acetonitrile.[7]
-
-
GC Conditions:
-
Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Detector Temperature (FID): 300 °C.
-
Carrier Gas: Helium.
-
-
Quantification: Calculate the response factor of the analyte relative to the internal standard from the calibration standards. Use this response factor to determine the concentration of the analyte in the sample.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of the concentration of an analyte by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known concentration.[3][4][8]
Experimental Workflow:
Figure 3: Workflow for quantitative analysis by qNMR.
Methodology:
-
Sample Preparation:
-
Accurately weigh a certified internal standard (e.g., maleic anhydride) into an NMR tube. The standard should have a simple spectrum with peaks that do not overlap with the analyte or other components in the reaction mixture.
-
Add a precise aliquot of the reaction mixture to the NMR tube.
-
Add a suitable deuterated solvent (e.g., CDCl₃) to dissolve the standard and the reaction mixture components.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., sufficient relaxation delay, typically 5 times the longest T1).
-
-
Data Processing and Quantification:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the concentration of the analyte using the following formula: C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_standard / M_analyte) * (W_standard / W_sample) Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
-
Conclusion
The quantitative analysis of this compound in reaction mixtures can be effectively achieved using HPLC, GC, or qNMR.
-
RP-HPLC with derivatization is a highly sensitive and robust method, making it ideal for detecting low concentrations of the analyte in complex matrices.
-
GC-FID offers high resolution and sensitivity for volatile and thermally stable compounds and can be a faster alternative if derivatization is not required.
-
qNMR provides a powerful, non-destructive method that delivers high accuracy and structural confirmation without the need for an identical analyte standard, making it invaluable for purity assessments and the analysis of new chemical entities.
The selection of the most appropriate technique will depend on the specific requirements of the analysis, including sensitivity, sample throughput, and the availability of instrumentation and standards. For robust process development and quality control, validation of the chosen method is essential.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 5. Welcome! Quick Introduction to Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 6. books.rsc.org [books.rsc.org]
- 7. rsc.org [rsc.org]
- 8. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
A Comparative Guide to the Applications of Pyrazole-4-Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Pyrazole-4-sulfonyl chlorides are versatile chemical intermediates that have garnered significant attention in various scientific fields, most notably in medicinal chemistry. Their reactivity allows for the facile synthesis of a diverse range of pyrazole-4-sulfonamide derivatives, which have exhibited promising biological activities. This guide provides a comparative overview of the applications of pyrazole-4-sulfonyl chlorides, with a focus on the performance of their derivatives as anticancer agents and carbonic anhydrase inhibitors. Experimental data is summarized in structured tables for easy comparison, and detailed experimental protocols for key synthetic and analytical procedures are provided.
Medicinal Chemistry Applications: A Hub for Drug Discovery
The primary application of pyrazole-4-sulfonyl chlorides lies in their use as building blocks for the synthesis of pyrazole-4-sulfonamides. These derivatives have been extensively explored for their therapeutic potential, demonstrating a range of biological activities.
Anticancer Activity
Pyrazole-4-sulfonamide derivatives have emerged as a promising class of anticancer agents, exhibiting antiproliferative activity against various cancer cell lines. The substituents on both the pyrazole ring and the sulfonamide nitrogen play a crucial role in determining their potency and selectivity.
Table 1: Antiproliferative Activity of Selected Pyrazole-4-Sulfonamide Derivatives
| Compound ID | Pyrazole Substituents | Sulfonamide Substituent (R) | Cancer Cell Line | IC50 (µM) | Reference |
| MR-S1-5 | 3,5-dimethyl | 4-Chlorophenethyl | U937 | 10.3 ± 0.45 | [1] |
| MR-S1-7 | 3,5-dimethyl | 3-Chlorophenethyl | U937 | 12.8 ± 0.26 | [1] |
| MR-S1-13 | 1,3,5-trimethyl | 3,4-Dimethoxy-2-bromophenethyl | U937 | 7.6 ± 0.32 | [1][2] |
| 5b | 1-H, 3-(2-hydroxy-4-methoxyphenyl) | 3-Aminobenzoate | K562 | 0.021 | [3] |
| 5b | 1-H, 3-(2-hydroxy-4-methoxyphenyl) | 3-Aminobenzoate | A549 | 0.69 | [3] |
| 5e | 1-H, 3-(2-hydroxy-4-methoxyphenyl) | 3-Amino-4-methylbenzoate | K562 | 0.045 | [3] |
| 5e | 1-H, 3-(2-hydroxy-4-methoxyphenyl) | 3-Amino-4-methylbenzoate | MCF-7 | 1.2 | [3] |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Substitution on the pyrazole ring: Methylation at the N1 position of the pyrazole ring has been shown to influence activity. For instance, 1,3,5-trimethylated derivatives have demonstrated potent antiproliferative effects.[1]
-
Substitution on the sulfonamide moiety: The nature of the substituent attached to the sulfonamide nitrogen is a key determinant of anticancer potency. The presence of electron-donating groups on the phenyl ring of the phenethyl substituent, such as in compound MR-S1-13 , appears to be beneficial for activity.[2] Aromatic and heteroaromatic groups are commonly explored at this position.[4]
Carbonic Anhydrase Inhibition
Certain pyrazole-4-sulfonamides have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Dysregulation of CA isoforms, particularly CA IX and XII, is associated with several cancers, making them attractive targets for anticancer drug development.
Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Pyrazole-4-Sulfonamide Derivatives
| Compound ID | Pyrazole Substituents | Sulfonamide Substituent (R) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| 4c | 1-aryl-3-aryl | Benzenesulfonamide | >10000 | 10.8 | 8.5 | 34.5 | [5] |
| 5b | 1-H, 3-(2-hydroxyphenyl) | N-(4-sulfamoylphenyl)ethylcarboxamide | 8010 | 907.5 | 6.1 | 56.4 | [5] |
| 15 | 6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazol-3-yl | N-(4-sulfamoylphenyl)carboxamide | 105.4 | 4.3 | 6.1 | 38.2 | [5] |
| 1g | 1-(4-sulfamoylphenyl) | 4-((1-acetyl-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino) | 66.8 | 68.3 | 79.6 | 45.3 | [4] |
| 1k | 1-(4-sulfamoylphenyl) | 4-((1-acetyl-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino) | 88.3 | 85.3 | 12.2 | 34.5 | [4] |
Structure-Activity Relationship (SAR) Insights for Carbonic Anhydrase Inhibition:
-
The sulfonamide group is a critical zinc-binding group, essential for inhibitory activity.[6]
-
The substitution pattern on the pyrazole ring and the nature of the "tail" extending from the sulfonamide moiety significantly influence isoform selectivity and potency.[5][6]
-
For instance, the presence of a 5,6-dimethoxy-2,3-dihydro-1H-indene fused to the pyrazole ring, as seen in compound 15 , was beneficial for hCA II and hCA IX inhibitory activity.[5]
Materials Science Applications: An Emerging Frontier
While the primary focus of pyrazole-4-sulfonyl chloride applications has been in medicinal chemistry, their inherent reactivity suggests potential in materials science. The sulfonyl chloride group can readily react with nucleophiles such as amines and alcohols to form stable sulfonamide and sulfonate linkages, respectively. This reactivity opens avenues for their use in polymer synthesis and surface functionalization. However, the direct application of pyrazole-4-sulfonyl chlorides in materials science is a less explored area compared to their role in drug discovery. Pyrazole derivatives, in general, have been investigated for their applications in organic electronics, including as electron transport materials in Organic Light-Emitting Diodes (OLEDs).[7][8] The electron-deficient nature of the pyrazole ring can be advantageous for facilitating electron transport. Further research is needed to fully elucidate the potential of pyrazole-4-sulfonyl chlorides in the development of novel functional materials.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of scientific research. Below are representative experimental protocols for the synthesis of a pyrazole-4-sulfonyl chloride intermediate and a subsequent pyrazole-4-sulfonamide, as well as a common biological assay.
Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride
This protocol describes a two-step synthesis of a key pyrazole-4-sulfonyl chloride intermediate.[1]
Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole
-
To a solution of pentane-2,4-dione in methanol, add 85% hydrazine hydrate at 25–35 °C.
-
The reaction is exothermic and proceeds to completion to give 3,5-dimethyl-1H-pyrazole quantitatively.[1]
Step 2: Sulfonylation of 3,5-Dimethyl-1H-pyrazole
-
Dissolve 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in 75 mL of chloroform.
-
Slowly add this mixture to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform under a nitrogen atmosphere at 0 °C.
-
Raise the reaction temperature to 60 °C and continue stirring for 10 hours.
-
Add thionyl chloride (40.8 g, 343.2 mmol) at 60 °C over 20 minutes and stir for an additional 2 hours at the same temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction yields 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride as a pale yellow solid (Yield: 90%).[1]
Synthesis of a Pyrazole-4-sulfonamide Derivative
This protocol outlines the general procedure for the synthesis of pyrazole-4-sulfonamides from pyrazole-4-sulfonyl chlorides.[1]
-
To a solution of an amine (e.g., 2-phenylethylamine, 2.7 mmol) in dichloromethane (5 volumes), add diisopropylethylamine (DIPEA, 3.85 mmol) at 25–30 °C.
-
Add a solution of pyrazole-4-sulfonyl chloride (e.g., 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, 2.57 mmol) in dichloromethane (5 volumes) to the reaction mixture at 25–30 °C.
-
Stir the reaction mixture for 16 hours at 25–30 °C.
-
Monitor the reaction progress by TLC.
-
After completion, add cold water (10 volumes) and stir for 10 minutes.
-
Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to obtain the crude product.
-
Purify the crude product by column chromatography to yield the pure pyrazole-4-sulfonamide.[1]
In Vitro Antiproliferative Activity Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to determine the number of viable cells in culture based on the quantification of ATP.[2]
-
Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well, equal to the volume of the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).[1]
Visualizing the Workflow and Concepts
Graphical representations are powerful tools for understanding complex processes and relationships. The following diagrams, created using the DOT language, illustrate a typical workflow for the synthesis and evaluation of pyrazole-4-sulfonamides and the general mechanism of carbonic anhydrase inhibition.
Caption: A generalized workflow for the synthesis and biological evaluation of pyrazole-4-sulfonamide derivatives.
Caption: A simplified diagram illustrating the inhibition of carbonic anhydrase by a pyrazole-4-sulfonamide derivative.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity relationship with pyrazoline-based aromatic sulfamates as carbonic anhydrase isoforms I, II, IX and XII inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. aijazrasoolchaudhry.com [aijazrasoolchaudhry.com]
benchmarking the performance of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride in specific reactions
This guide provides a comparative performance analysis of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride in the context of sulfonamide synthesis, a crucial reaction in drug discovery and development. Due to the limited direct experimental data for this specific reagent, its performance is benchmarked against structurally similar pyrazole-based sulfonyl chlorides and commonly used alternatives.
Introduction to Sulfonyl Chlorides in Sulfonamide Synthesis
Sulfonyl chlorides are highly reactive electrophiles widely employed for the synthesis of sulfonamides through reaction with primary or secondary amines. The sulfonamide functional group is a key pharmacophore present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and antiviral drugs. The choice of sulfonyl chloride can significantly impact reaction efficiency, yield, and the physicochemical properties of the final product.
The general reaction for the synthesis of sulfonamides from sulfonyl chlorides is depicted below:
Caption: General Sulfonamide Synthesis.
Performance Comparison of Sulfonyl Chlorides
The following table summarizes the performance of various sulfonyl chlorides in sulfonamide synthesis based on available literature data. While direct data for this compound is not extensively available, the data for other pyrazole sulfonyl chlorides provides a reasonable estimate of its expected reactivity.
| Sulfonyl Chloride | Amine Substrate | Base/Solvent | Reaction Time (h) | Yield (%) | Reference |
| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | DIPEA / Dichloromethane | 16 | 52-71 | [1] |
| 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | DIPEA / Dichloromethane | 16 | 41-71 | [1] |
| p-Toluenesulfonyl chloride (TsCl) | Various amines | Pyridine or Triethylamine | Not Specified | High | [2] |
| Methanesulfonyl chloride (MsCl) | Various amines | Triethylamine / Dichloromethane | Not Specified | 80-95 | |
| Dansyl chloride | Primary/Secondary Amines | Sodium Bicarbonate / Acetone-Water | 1-2 | High |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the synthesis of a pyrazole sulfonyl chloride and its subsequent use in sulfonamide formation.
Synthesis of a Pyrazole Sulfonyl Chloride (General Procedure)
This protocol describes the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, which can be adapted for the synthesis of this compound by starting with 3-methyl-1-propyl-1H-pyrazole.[1]
Caption: Pyrazole Sulfonylation Workflow.
Detailed Steps:
-
A solution of the corresponding pyrazole (e.g., 3,5-dimethyl-1H-pyrazole) in chloroform is slowly added to a stirred solution of chlorosulfonic acid in chloroform at 0°C under a nitrogen atmosphere.
-
The reaction mixture is then heated to 60°C and stirred for 10 hours.
-
Thionyl chloride is added to the reaction mixture at 60°C over a period of 20 minutes.
-
The reaction is stirred for an additional 2 hours at 60°C.
-
After completion, the reaction mixture is cooled and poured into a mixture of dichloromethane and ice-cold water.
-
The organic layer is separated, dried over sodium sulfate, and concentrated under vacuum to yield the pyrazole-4-sulfonyl chloride.
Synthesis of a Sulfonamide (General Procedure)
This protocol outlines the reaction of a pyrazole-4-sulfonyl chloride with an amine to form the corresponding sulfonamide.[1]
Caption: Sulfonamide Synthesis Workflow.
Detailed Steps:
-
To a solution of the amine (e.g., 2-phenylethylamine) in dichloromethane, diisopropylethylamine (DIPEA) is added at room temperature.
-
A solution of the pyrazole-4-sulfonyl chloride in dichloromethane is then added to the reaction mixture.
-
The reaction is stirred for 16 hours at room temperature.
-
Upon completion, cold water is added, and the organic layer is separated.
-
The organic layer is dried over sodium sulfate and concentrated under vacuum.
-
The crude product is purified by column chromatography to afford the pure sulfonamide.
Discussion and Conclusion
The choice of a specific pyrazole substituent (e.g., the 1-propyl group) can influence the lipophilicity and other pharmacokinetic properties of the resulting sulfonamide, which is a key consideration in drug design. Researchers and drug development professionals can expect this compound to perform similarly to other pyrazole sulfonyl chlorides, providing a valuable tool for the synthesis of novel sulfonamide-containing compounds. Further experimental studies are warranted to establish a more precise performance benchmark for this specific reagent.
References
Safety Operating Guide
Proper Disposal of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe disposal of reactive chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride, a compound that, like other sulfonyl chlorides, requires careful handling due to its reactivity.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. Sulfonyl chlorides are a class of compounds known to be corrosive, causing severe skin burns and eye damage.[1][2][3] They also react violently with water, which can liberate toxic gases.[2]
Essential Personal Protective Equipment (PPE) includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1][4]
-
Body Protection: A lab coat or other protective clothing.[1][4]
All handling of this compound should be conducted in a well-ventilated chemical fume hood.[1][2][5] Avoid inhalation of any dust or vapors.[1][2]
Quantitative Data Summary
| Property | Value | Reference |
| Physical State | Solid | [1] |
| Appearance | White | [1] |
| Melting Point/Range | 57 °C / 134.6 °F | [1] |
| Water Solubility | Decomposes in contact with water | [1] |
| Primary Hazards | Corrosive, Causes severe skin burns | [1][2][3] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines a safe method for the neutralization and disposal of small quantities of this compound typically used in a laboratory setting. This procedure is based on the known reactivity of sulfonyl chlorides.[5][6]
Materials:
-
This compound waste
-
A suitable basic solution (e.g., 2.5 M sodium hydroxide)[6]
-
A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer[6]
-
Ice bath
-
pH paper or a pH meter
-
Appropriate waste container, clearly labeled
Procedure:
-
Preparation: In a chemical fume hood, place the three-necked flask in an ice bath to control the reaction temperature.
-
Charging the Flask: Pour a sufficient volume of the 2.5 M sodium hydroxide solution into the flask.[6]
-
Controlled Addition: Slowly and carefully add the this compound waste to the basic solution using the dropping funnel while continuously stirring.[5] The reaction is exothermic, and the addition rate should be controlled to maintain a manageable temperature. Never add the base to the sulfonyl chloride .[5]
-
Monitoring: Continuously monitor the pH of the solution to ensure it remains basic throughout the addition process.[5]
-
Completion and Neutralization: Once the addition is complete and the reaction has subsided, continue stirring for a short period to ensure complete hydrolysis. Check the final pH of the solution and neutralize if necessary by adding more base or a suitable acid.
-
Final Disposal: The resulting neutralized aqueous solution, if free of other hazardous materials, may be suitable for drain disposal with copious amounts of water, in accordance with local regulations.[5][7] However, it is crucial to consult and adhere to your institution's and local hazardous waste regulations.[3][7]
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, and any empty containers that held the original compound should be treated as hazardous waste.[5] These should be collected in a sealed, properly labeled container for disposal through an approved waste disposal service.[5][8]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. epfl.ch [epfl.ch]
- 7. acs.org [acs.org]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride
Essential Safety and Handling Guide for 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.
Hazard Summary
This compound is a corrosive compound that poses significant health risks upon exposure. Like other sulfonyl chlorides, it is expected to cause severe skin burns and eye damage.[1][2] Inhalation of its dust or vapors may lead to respiratory irritation.[3][4] It is also highly reactive with water and moisture, which can produce corrosive and toxic gases such as hydrogen chloride.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final barrier against exposure after all engineering and administrative controls have been implemented.[5] The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[2][6] | Protects against splashes and fumes that can cause severe eye damage and irritation.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and a chemical-resistant apron or coveralls.[7][8] | Prevents skin contact, which can lead to severe burns and corrosion.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator with a filter for organic gases and vapors, used within a chemical fume hood.[1] | Protects the respiratory system from irritation due to dust or vapors.[3][4] |
| Foot Protection | Closed-toe shoes, preferably chemical-resistant boots.[8] | Protects feet from spills. |
Operational Plan: Handling and Use
Adherence to the following step-by-step protocol is mandatory when working with this compound.
Preparation
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for the specific chemical.
-
Ensure Proper Ventilation: All handling of this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Inspect PPE: Check all PPE for signs of damage or wear before use.[9] Ensure gloves are of the appropriate material and thickness.[5]
-
Prepare Work Area: Ensure the work area is clean and uncluttered. Have spill control materials, such as a spill kit with an inert absorbent, readily available.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[1][9]
Handling the Chemical
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[1]
-
Weighing and Transfer:
-
During Reaction:
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][2][3] Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][2][3] Seek immediate medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][3] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[1][2]
-
Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material.[1] Collect the material into a suitable, closed container for disposal.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all surplus chemical and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) in a designated, properly labeled, and sealed hazardous waste container.[1][9]
-
Do not mix this waste with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office.
-
-
Container Rinsate: Rinsate from cleaning contaminated glassware must also be collected as hazardous waste.[9]
-
Deactivation of Small Quantities: Small amounts of surplus sulfonyl chlorides can be carefully quenched by slowly adding them to a stirred solution of a suitable nucleophile, such as a dilute sodium hydroxide solution, under controlled conditions (e.g., in an ice bath) within a fume hood.[12] This procedure should only be performed by trained personnel following a validated protocol from your institution's EHS office.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office in accordance with all local, state, and federal regulations.[1]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. aaronchem.com [aaronchem.com]
- 4. biosynth.com [biosynth.com]
- 5. pppmag.com [pppmag.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. trimaco.com [trimaco.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. drexel.edu [drexel.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. orgsyn.org [orgsyn.org]
- 12. epfl.ch [epfl.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
